2,5-Dihydro-2,2,4-trimethylthiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
2,2,4-trimethyl-5H-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-5-4-8-6(2,3)7-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCRBRYMIOQZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(SC1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166131 | |
| Record name | 3-Thiazoline, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15679-23-9, 89531-85-1 | |
| Record name | 2,5-Dihydro-2,2,4-trimethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trimethyl-3-thiazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiazoline, 2,2,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089531851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiazoline, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydro-2,2,4-trimethylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4-TRIMETHYL-3-THIAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DEN7LL3QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole: Synthesis, Properties, and Biological Significance
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole, a heterocyclic compound belonging to the dihydrothiazole class. It is important to note that the IUPAC name for this compound is definitively 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole , with the CAS Number 60633-24-1.[1] The name 2,2,4-trimethyl-2,5-dihydro-1,3-thiazole, as initially queried, refers to a structural isomer for which there is a notable lack of published scientific literature. This guide will therefore focus on the well-documented 2,4,5-isomer, often referred to in literature as TMT or trimethylthiazoline.
Thiazole and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole is particularly notable not for its therapeutic applications, but for its potent activity as a kairomone. As a synthetic component of fox feces, it reliably elicits innate fear and stress responses in rodents, making it a valuable tool in neurobiological research, particularly in studies of anxiety and post-traumatic stress disorder (PTSD).[3][4]
This document details the chemical and physical properties of 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole, provides a detailed protocol for its likely synthesis, explores its primary biological role and associated neuronal pathways, and discusses the potential for other bioactivities, such as antimicrobial effects, that are characteristic of the broader thiazole family.
Chemical and Physical Properties
Quantitative data for 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole is summarized below. The data is a combination of experimentally determined values and computed estimates from publicly available chemical databases.
| Property | Value | Source |
| IUPAC Name | 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole | PubChem[1] |
| Synonyms | 2,4,5-trimethyl-3-thiazoline, TMT | NIST[5] |
| CAS Number | 60633-24-1 | PubChem[1] |
| Molecular Formula | C₆H₁₁NS | PubChem[1] |
| Molecular Weight | 129.23 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow clear liquid | The Good Scents Company[6] |
| Boiling Point | 57 °C at 12 Torr | ECHEMI[7] |
| Water Solubility (est.) | 185.2 mg/L at 25 °C | ECHEMI[7] |
| LogP (o/w) (est.) | 3.053 | The Good Scents Company[6] |
| Computed PSA | 37.7 Ų | ECHEMI[7] |
| Computed Exact Mass | 129.06122053 Da | PubChem[1] |
Spectroscopic Data
Table 2: Spectroscopic Data for 2,4,5-trimethylthiazole (Aromatic Analogue)
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (22.53 MHz, CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 2.24 - 2.31 (m) | 11.12 |
| 2.58 - 2.59 (m) | 14.51 |
| 2.62 (s) | 18.86 |
| 125.23 | |
| 147.35 | |
| 161.15 | |
| Source: PubChem[8] | Source: PubChem[8] |
Experimental Protocols
Synthesis via Hantzsch Thiazole Synthesis
The most common and established method for synthesizing thiazole and its derivatives is the Hantzsch thiazole synthesis, first described in 1887. This reaction involves the condensation of an α-haloketone with a thioamide. To produce the target dihydrothiazole, a modified approach using an α-haloamine or its equivalent and a thioamide is required.
A plausible synthetic route to 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole involves the reaction of 3-amino-2-butanol with thioacetamide and an acid catalyst, followed by cyclization.
Materials:
-
3-Amino-2-butanol
-
Thioacetamide
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-2-butanol (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol (100 mL).
-
Acidification: Slowly add concentrated hydrochloric acid (1.2 equivalents) to the stirring mixture. The reaction is exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle and maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer three times with diethyl ether (50 mL each).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole can be purified by vacuum distillation to obtain a clear, colorless to pale yellow liquid.
General Protocol for Antimicrobial Activity Screening (MIC Assay)
While specific antimicrobial data for 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole is not available, thiazole derivatives are well-known for their antimicrobial properties.[9] The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Test compound (2,4,5-trimethyl-2,5-dihydro-1,3-thiazole)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or solvent used to dissolve the compound)
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacteria into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase (OD₆₀₀ of ~0.5). Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the 96-well plate using MHB to achieve a range of concentrations.
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the diluted compound.
-
Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (bacteria + solvent), and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm. For reference, MIC values for some active thiazole derivatives against S. aureus and E. coli can range from 1.56 µg/mL to over 200 µg/mL depending on their structure.[2][9]
Biological Activity and Signaling Pathways
Role as a Predator Odor (Kairomone)
The most extensively documented biological function of 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole (TMT) is its role as a potent predator odor. As a component of fox feces, it serves as an innate, unlearned threat stimulus for rodents.[10] Exposure to TMT induces a range of defensive and stress-related behaviors, including freezing, avoidance, and risk assessment, accompanied by physiological stress responses like increased serum corticosterone.[3] This makes TMT an invaluable tool for modeling traumatic stress and anxiety disorders in preclinical research.
Neuronal Fear and Stress Pathway
Exposure to TMT activates a distinct neural circuit associated with innate fear. The pathway is initiated through the olfactory system and involves several key brain regions responsible for processing threats and orchestrating a stress response.
-
Olfactory Input: The odor is detected by olfactory sensory neurons in the nasal epithelium.
-
Olfactory Bulb: The signal is transmitted to the main olfactory bulb.
-
Medial Amygdala (MeA): The olfactory bulb projects to the medial amygdala, a critical hub for processing innate threat cues. The MeA is heavily involved in the initial detection and emotional salience of the predator odor.
-
Bed Nucleus of the Stria Terminalis (BNST): The MeA sends projections to the BNST. The BNST is implicated in sustained anxiety and orchestrates the longer-term behavioral and physiological responses to the threat.[4]
-
Hypothalamus & Periaqueductal Gray (PAG): The BNST projects to downstream effector regions. The Paraventricular Nucleus of the Hypothalamus (PVN) initiates the endocrine stress response (HPA axis activation), leading to corticosterone release. The Periaqueductal Gray (PAG) is crucial for coordinating behavioral defensive responses, such as freezing.[4]
The activation of this circuit is often confirmed experimentally by measuring the expression of the immediate early gene c-Fos, a marker of recent neuronal activity, in these specific brain regions following TMT exposure.[11][12]
Conclusion and Future Directions
2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole is a structurally simple yet biologically potent molecule. While its primary application in research is as a tool to investigate the neurobiology of fear and stress, its thiazole core suggests potential for other bioactivities. The broader class of thiazole derivatives has yielded numerous successful drugs, particularly antimicrobials. Future research could productively explore the antimicrobial spectrum of this and related simple dihydrothiazoles. A thorough characterization of its spectroscopic properties and the development of optimized, high-yield synthetic protocols would be invaluable for facilitating such research. For drug development professionals, while this specific molecule is unlikely to be a therapeutic candidate itself due to its potent aversive effects, it serves as a fundamental building block and a reminder of the diverse biological activities housed within the thiazole scaffold.
References
- 1. 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole | C6H11NS | CID 181287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. TMT predator odor activated neural circuit in C57BL/6J mice indicates TMT-stress as a suitable model for uncontrollable intense stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,5-trimethyl-3-thiazoline [webbook.nist.gov]
- 6. 2,4,5-trimethyl-3-thiazoline, 60633-24-1 [thegoodscentscompany.com]
- 7. echemi.com [echemi.com]
- 8. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor [frontiersin.org]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. c-Fos mapping of brain regions activated by multi-modal and electric foot shock stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,4-Trimethyl-3-thiazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,4-Trimethyl-3-thiazoline is a volatile heterocyclic organic compound that has garnered significant interest in neurobiology and chemical ecology. Initially identified as a component of fox feces, it is a potent kairomone that elicits innate fear and defensive behaviors in rodents, making it a valuable tool in the study of anxiety, fear, and post-traumatic stress disorder (PTSD).[1][2][3][4] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,2,4-trimethyl-3-thiazoline, including its spectroscopic data, and known signaling pathways. Detailed experimental protocols for its analysis and use in behavioral studies are also presented to support its application in research and drug development.
Chemical and Physical Properties
2,2,4-Trimethyl-3-thiazoline, also known as 2,5-dihydro-2,2,4-trimethylthiazole, is a sulfur-containing heterocyclic compound.[5] It is a liquid at room temperature with a characteristic light yellow color that may darken upon exposure to oxygen.[2]
Table 1: General and Physical Properties of 2,2,4-Trimethyl-3-thiazoline
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NS | [6][7] |
| Molecular Weight | 129.22 g/mol | [6][7] |
| CAS Number | 15679-23-9 | [5] |
| Appearance | Light yellow liquid | [2] |
| Boiling Point | 178.77 °C (estimated) | [8] |
| Solubility | Water insoluble | [9] |
| Vapor Pressure | 1.316 mmHg @ 25 °C (estimated) | [8] |
| logP (o/w) | 3.053 (estimated) | [8] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 2,2,4-Trimethyl-3-thiazoline
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to three methyl groups and the protons on the thiazoline ring. The chemical shifts would be influenced by the nitrogen and sulfur heteroatoms. |
| ¹³C NMR | Resonances for the three distinct methyl carbons, the quaternary carbon, and the two carbons of the thiazoline ring. |
| Mass Spectrometry (MS) | A molecular ion peak at m/z 129. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the thiazoline ring.[10][11] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the methyl groups, C=N stretching of the imine functionality within the thiazoline ring, and C-S stretching.[12][13][14][15] |
Chemical Reactivity and Stability
2,2,4-Trimethyl-3-thiazoline is a relatively stable compound under standard conditions. However, its light yellow color can darken over time with exposure to oxygen, suggesting potential for oxidation.[2] As a thiazoline, it contains an imine functional group which can be susceptible to hydrolysis under acidic conditions, though specific data on its reactivity profile is limited in the available literature.
Biological Activity and Signaling Pathways
The most well-documented biological activity of 2,2,4-trimethyl-3-thiazoline is its ability to induce innate fear and defensive behaviors in rodents.[1][3][4] This effect is not learned and is observed in predator-naïve laboratory animals.[4]
The signaling pathway for TMT-induced fear is initiated in the olfactory system. It is a highly volatile molecule that is detected by olfactory receptors.[9]
Caption: TMT-Induced Fear Signaling Pathway in Rodents.
Studies have shown that specific olfactory receptors in the nasal epithelium and the Grueneberg ganglion are involved in the detection of TMT.[9] The signal is then relayed to the main olfactory bulb and subsequently to brain regions critical for processing fear and emotional responses, such as the medial nucleus of the amygdala and the bed nucleus of the stria terminalis.[9] Interestingly, while TMT activates the main olfactory bulb, some research suggests it does not strongly activate the accessory olfactory bulb, distinguishing its neural signature from that of other predator odors like cat urine.[16]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard method for the identification and quantification of 2,2,4-trimethyl-3-thiazoline in various matrices, including biological samples like fox feces.[17][18]
Caption: General Workflow for GC-MS Analysis of TMT.
A typical GC-MS protocol involves:
-
Sample Preparation : Extraction of volatile compounds from the sample matrix. For solid samples like feces, this may involve solvent extraction or headspace analysis.[17][18]
-
Gas Chromatography : The extracted volatiles are injected into a GC system equipped with a suitable capillary column (e.g., non-polar) for separation. A temperature gradient is used to elute the compounds based on their boiling points and affinity for the stationary phase.[19]
-
Mass Spectrometry : The separated compounds are ionized (commonly using electron impact ionization) and the resulting fragments are detected by a mass spectrometer. The mass spectrum provides a molecular fingerprint that allows for identification.[18]
Rodent Behavioral Assay for Fear Response
The fear-inducing properties of 2,2,4-trimethyl-3-thiazoline are typically assessed in rodents using a behavioral paradigm that measures defensive behaviors such as freezing.[20][21][22]
Caption: Workflow for TMT-Induced Fear Behavioral Assay.
A standard protocol includes:
-
Acclimatization : Animals are habituated to the testing environment to reduce baseline anxiety.[23]
-
Odor Presentation : A controlled amount of 2,2,4-trimethyl-3-thiazoline is introduced into the test chamber, often on a piece of filter paper.[20][22]
-
Behavioral Observation : The animal's behavior is recorded and scored for fear-related responses, such as freezing (complete immobility except for respiration), avoidance of the odor source, and risk assessment behaviors.[20][22]
Applications in Drug Development
The robust and innate fear response elicited by 2,2,4-trimethyl-3-thiazoline makes it a valuable pharmacological tool for:
-
Screening Anxiolytic Drugs : The TMT-induced fear model can be used to test the efficacy of novel anxiolytic compounds in reducing fear and anxiety-like behaviors.
-
Modeling PTSD : The long-lasting anxiogenic effects observed after a single exposure to TMT can serve as a model to study the neurobiology of PTSD and evaluate potential therapeutic interventions.[9]
-
Investigating the Neurocircuitry of Fear : As a specific chemical stimulus, TMT allows for precise investigation of the neural circuits underlying innate fear, providing insights into potential targets for drug development.
Conclusion
2,2,4-Trimethyl-3-thiazoline is a chemically defined and potent stimulus for inducing innate fear in rodents. Its well-characterized biological effects and the developing understanding of its neural signaling pathways make it an indispensable tool for researchers in neuroscience and pharmacology. This guide provides a foundational understanding of its properties and experimental applications, which can be leveraged for the study of fear and anxiety disorders and the development of novel therapeutics. Further research is warranted to fully elucidate its spectroscopic characteristics and chemical reactivity profile.
References
- 1. 2,3,5-Trimethyl-3-thiazoline (TMT), a component of fox odor - just repugnant or really fear-inducing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethylthiazoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Thiazoline, 2,2,4-trimethyl- | C6H11NS | CID 85055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 2,4,5-trimethyl-3-thiazoline, 60633-24-1 [thegoodscentscompany.com]
- 9. The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 16. researchers.mq.edu.au [researchers.mq.edu.au]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. 2,4,5-trimethyl-3-thiazoline [webbook.nist.gov]
- 20. Predator Odor Stressor, 2,3,5-trimethyl-3-thiazoline (TMT): Assessment of stress reactive behaviors during an animal model of traumatic stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Predator Odor Stressor, 2,3,5-Trimethyl-3-Thiazoline (TMT): Assessment of Stress Reactive Behaviors During an Animal Model of Traumatic Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.biologists.com [journals.biologists.com]
CAS number and molecular formula of 2,5-Dihydro-2,2,4-trimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dihydro-2,2,4-trimethylthiazole, a heterocyclic compound belonging to the dihydrothiazole (also known as thiazoline) class. This document details its chemical identity, synthesis, reactivity, and potential applications, with a focus on information relevant to research and development in the pharmaceutical and chemical industries.
Chemical Identity and Properties
This compound is a substituted five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Its structure is characterized by a partially saturated thiazole ring with three methyl group substituents.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| CAS Number | 15679-23-9[1] |
| Molecular Formula | C₆H₁₁NS[1] |
| Molecular Weight | 129.23 g/mol [1] |
| IUPAC Name | 2,2,4-trimethyl-2,5-dihydro-1,3-thiazole[1] |
| Synonyms | 2,2,4-Trimethyl-3-thiazoline, 3-Thiazoline, 2,2,4-trimethyl-, 2,2,4-Trimethyl-2,5-dihydro-thiazole[1] |
Synthesis and Experimental Protocols
General Hantzsch Dihydrothiazole Synthesis Protocol
This protocol is a representative example of the Hantzsch synthesis adapted for dihydrothiazoles and may serve as a starting point for the synthesis of this compound, with appropriate modifications for the specific starting materials.
Objective: To synthesize a 2,5-dihydrothiazole derivative via the condensation of an α-haloketone and a thioamide.
Materials:
-
α-haloketone (e.g., 3-chloro-3-methyl-2-butanone as a precursor for the 2,2,4-trimethyl substitution pattern)
-
Thioacetamide
-
Anhydrous ethanol
-
Sodium bicarbonate (or other suitable base)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the thioamide in anhydrous ethanol.
-
To this solution, add an equimolar amount of the α-haloketone.
-
The reaction mixture is typically heated to reflux and monitored for completion by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is neutralized with a weak base, such as a saturated solution of sodium bicarbonate, to quench any acid formed during the reaction.
-
The crude product is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The final product is purified by column chromatography or recrystallization.
Diagram 1: General Workflow for Hantzsch Dihydrothiazole Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
A Technical Guide to 2,5-Dihydro-2,2,4-trimethylthiazole: A Model Compound in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,5-Dihydro-2,2,4-trimethylthiazole, also known as 2,2,4-trimethyl-3-thiazoline, is a sulfur and nitrogen-containing heterocyclic compound that serves as a foundational model for studying the synthesis and reactivity of the dihydrothiazole (thiazoline) ring system. Its partially saturated five-membered ring, featuring a characteristic imine (C=N) bond, makes it an ideal substrate for investigating fundamental transformations such as oxidation, reduction, and cyclization reactions. This technical guide details the physicochemical properties, synthesis, spectroscopic characteristics, and key reactions of this compound, positioning it as a valuable tool in mechanistic studies and the development of novel synthetic methodologies in heterocyclic chemistry.
Physicochemical and Structural Data
This compound is a colorless to pale yellow liquid with a distinct earthy or musty odor.[1] Its structure contains a gem-dimethyl group at the C2 position and a methyl group at the C4 position of the 3-thiazoline ring. This substitution pattern is crucial to its chemical identity and reactivity.[1] The presence of multiple methyl groups imparts a hydrophobic character, leading to greater solubility in organic solvents compared to water.[1]
| Identifier | Value | Source(s) |
| IUPAC Name | 2,2,4-trimethyl-2,5-dihydro-1,3-thiazole | [1] |
| Synonyms | 2,2,4-Trimethyl-3-thiazoline, Thiazole, 2,5-dihydro-2,2,4-trimethyl- | [1][2] |
| CAS Number | 15679-23-9 | [1][2] |
| Molecular Formula | C₆H₁₁NS | [1][2] |
| Molecular Weight | 129.23 g/mol | [1] |
| Boiling Point | 66-67 °C @ 25 Torr | [2] |
| InChIKey | MWCRBRYMIOQZAQ-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=NC(SC1)(C)C | [1] |
Synthesis via the Asinger Reaction
Unlike fully aromatic thiazoles, which are classically prepared via the Hantzsch synthesis, 3-thiazolines such as this compound are synthesized through the Asinger reaction. This powerful multi-component reaction (MCR) allows for the rapid construction of the 3-thiazoline scaffold from simple precursors.[3] The reaction typically involves the condensation of a ketone (acetone), an α-halo ketone, ammonia, and elemental sulfur.
A modified approach, which offers greater control, involves the reaction of pre-formed α-mercapto ketones with aldehydes or ketones and ammonia.[3] For the target compound, the key components are mercaptoacetone, acetone, and ammonia.
The following is a representative protocol based on the principles of the Asinger reaction for synthesizing 3-thiazolines.
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet.
-
Charge Reactants: The flask is charged with acetone and an equimolar amount of elemental sulfur. The mixture is cooled in an ice bath.
-
Ammonia Addition: Anhydrous ammonia is bubbled through the cooled, stirring suspension.
-
Addition of α-Halo Ketone: An α-halo ketone (e.g., chloroacetone, as a precursor to mercaptoacetone) is added dropwise from the dropping funnel.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Workup: The mixture is filtered to remove any unreacted sulfur. The filtrate is then neutralized with a mild base, and the organic layer is separated.
-
Purification: The crude product is purified by distillation under reduced pressure to yield the 2,2,4-trimethyl-3-thiazoline.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. The following table summarizes the expected spectroscopic features based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | - Singlet (6H) for the two equivalent C2-CH₃ groups. - Singlet (3H) for the C4-CH₃ group. - Singlet (2H) for the C5-CH₂ methylene protons. |
| ¹³C NMR | - Signal for the quaternary C2 carbon. - Signal for the imine C4 carbon (downfield). - Signal for the methylene C5 carbon. - Signals for the three distinct methyl carbons. |
| IR Spectroscopy | - Strong C=N stretching absorption band, typically in the range of 1650-1600 cm⁻¹. - C-H stretching and bending vibrations for the methyl and methylene groups. |
| Mass Spectrometry | - Molecular ion peak [M]⁺ at m/z = 129. - Common adducts such as [M+H]⁺ at m/z = 130 and [M+Na]⁺ at m/z = 152.[4] |
Role as a Model Compound in Heterocyclic Reactions
The non-aromatic nature of the 3-thiazoline ring makes this compound an excellent model for studying reactions that are not readily accessible to its aromatic thiazole counterparts. The key sites of reactivity are the sulfur atom and the C=N imine bond.
The sulfur atom in the thiazoline ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, different products can be obtained, making it a useful model for studying selectivity in sulfur oxidation.[5]
-
Aromatization to Thiazole: Mild oxidizing agents can promote the aromatization of the thiazoline ring to the corresponding stable thiazole. Manganese dioxide (MnO₂) is a common reagent for this transformation.[6]
-
Formation of Thiazoline-1,1-dioxide: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the sulfur atom to the sulfone, yielding a thiazoline-1,1-dioxide.[5][7] These sulfones are highly reactive intermediates themselves.
Representative Experimental Protocol: Oxidation to Thiazole
-
Setup: To a solution of the 3-thiazoline in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE), add a stoichiometric excess (e.g., 5-10 equivalents) of activated manganese dioxide (MnO₂).[6]
-
Reaction: Heat the suspension to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter it through a pad of celite to remove the manganese salts.
-
Purification: Wash the celite pad with additional solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude thiazole, which can be further purified by chromatography or distillation.
The C=N bond of the 3-thiazoline is readily reduced to an amine, converting the thiazoline into a fully saturated thiazolidine ring. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation.[8] This reaction serves as a model for the reduction of cyclic imines.
Representative Experimental Protocol: Reduction to Thiazolidine
-
Setup: Dissolve the 3-thiazoline in a protic solvent such as methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.[9]
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise (typically 1.5-2.0 equivalents).[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water or dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude thiazolidine. Further purification can be achieved via column chromatography if necessary.
Conclusion
This compound is more than just a single chemical entity; it is a versatile model compound that provides a practical and accessible platform for exploring the rich chemistry of the 3-thiazoline ring system. Its synthesis via the Asinger reaction and its distinct reactivity in oxidation and reduction reactions make it an invaluable tool for researchers in heterocyclic chemistry. The principles demonstrated with this compound are fundamental to understanding the behavior of more complex bioactive molecules and are instrumental in the development of novel synthetic strategies for pharmaceuticals and agrochemicals.
References
- 1. This compound | 15679-23-9 | Benchchem [benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Multicomponent Synthesis of 3‑Thiazolines Using a Modified Asinger-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H11NS) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
The Dihydrothiazole Ring System: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The dihydrothiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, represents a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and conformational flexibility make it a privileged scaffold, present in a wide array of biologically active compounds, including antibacterial agents, enzyme inhibitors, and modulators of cellular signaling pathways. This in-depth technical guide provides a comprehensive overview of the reactivity of the dihydrothiazole ring system, offering detailed experimental protocols and quantitative data to support further research and application in drug discovery.
Synthesis of the Dihydrothiazole Core
The construction of the dihydrothiazole ring can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
From β-Amino Thiols and Thioamides
A common and versatile method involves the cyclization of β-amino thiols with various electrophilic partners or the intramolecular cyclization of thioamides.
Experimental Protocol: Synthesis of 2-Aryl-4,5-dihydrothiazoles from Cysteine and Substituted Benzonitriles [1]
This metal- and catalyst-free method provides a straightforward route to 2-aryl-4,5-dihydrothiazoles.
-
Reaction Setup: To a solution of L-cysteine (1.2 equiv.) in a suitable solvent such as methanol, add the substituted benzonitrile (1.0 equiv.).
-
Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-aryl-4,5-dihydrothiazole.
| Entry | Substituent (Ar) | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (ESI-MS) m/z |
| 1 | Phenyl | 85 | 7.87 (d, J = 7.6 Hz, 2H), 7.50–7.40 (m, 3H), 5.30 (t, J = 9.1 Hz, 1H), 3.73 (dd, J = 8.8, 11.0 Hz, 1H), 3.65 (dd, J = 9.4, 11.0 Hz, 1H) | 171.3, 171.0, 132.6, 131.7, 128.6 (2C), 128.5 (2C), 78.5, 35.3 | 222.05 [M+H]+ |
| 2 | 4-Hydroxyphenyl | 78 | 7.70 (d, J = 8.8 Hz, 2H), 6.78 (d, J = 8.8 Hz, 2H), 5.28 (t, J = 9.0 Hz, 1H), 3.72 (dd, J = 8.7, 11.1 Hz, 1H), 3.63 (dd, J = 9.3, 11.1 Hz, 1H) | 172.1, 171.5, 159.7, 130.6 (2C), 124.4, 115.5 (2C), 77.6, 35.3 | 238.05 [M+H]+ |
| 3 | 4-Fluorophenyl | 82 | 7.89–7.86 (m, 2H), 7.10 (t, J = 8.7 Hz, 2H), 5.28 (t, J = 9.1 Hz, 1H), 3.70 (dd, J = 8.8, 11.0 Hz, 1H), 3.64 (dd, J = 9.4, 11.0 Hz, 1H) | 171.2, 169.7, 164.8 (d, J=252 Hz), 130.8, 130.7, 129.0, 115.7, 115.5, 78.4, 35.7 | 240.04 [M+H]+ |
Table 1: Synthesis of 2-Aryl-4,5-dihydrothiazoles. Data sourced from[1].
Key Reactions of the Dihydrothiazole Ring
The dihydrothiazole ring exhibits a rich and varied reactivity, allowing for a wide range of chemical transformations.
Oxidation Reactions
Oxidation of the sulfur atom in the dihydrothiazole ring can lead to either ring-opened products or the formation of sulfoxides and sulfones, depending on the oxidant and reaction conditions.
Experimental Protocol: Oxidation of 2-Phenyl-4,5-dihydrothiazoles with m-CPBA [2]
This protocol describes the oxidation of 2-phenyl-4,5-dihydrothiazoles, which can lead to ring-opening products.
-
Reaction Setup: A solution of the 2-phenyl-4,5-dihydrothiazole (1.0 equiv.) in a suitable solvent like dichloromethane is cooled to 0 °C.
-
Addition of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA, 1.1-3.0 equiv.) is added portion-wise to the cooled solution.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated solution of sodium thiosulfate and then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The product is purified by chromatography.
| Entry | Substrate | Oxidant (equiv.) | Product(s) | Yield (%) |
| 1 | 2-Methyl-4,5-dihydrothiazole | Oxone® | Acetylamino disulfide | - |
| 2 | 2-Methyl-4,5-dihydrothiazole | m-CPBA | Ring-opened m-chlorobenzoyl derivative | - |
| 3 | 2-Phenyl-4,5-dihydrothiazole | Peracetic acid (3 equiv.) | Benzoylamino sulfonic acid | - |
| 4 | 2-Phenyl-4,5-dihydrothiazole | KMnO4 / Benzoic acid | Thiazoline-1,1-dioxide | High |
Table 2: Oxidation products of dihydrothiazoles. Data compiled from[2]. Note: Specific yields were not provided in the abstract.
Ring-Opening Reactions
The dihydrothiazole ring can undergo cleavage under both acidic and basic conditions, providing access to functionalized acyclic thioamides or other heterocyclic systems.
Experimental Protocol: Base-Catalyzed Ring Opening and Recyclization [3][4]
Treatment of 4-aryliden-5(4H)-thiazolones with a base in alcohol leads to a ring-opening followed by an intramolecular S-attack to form new dihydrothiazole isomers.
-
Reaction Setup: To a solution of the 4-aryliden-5(4H)-thiazolone (1.0 equiv.) in the corresponding alcohol (e.g., methanol), a catalytic amount of sodium methoxide is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature and monitored by TLC.
-
Work-up and Purification: The reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is evaporated. The residue is purified by column chromatography to separate the diastereomeric dihydrothiazole products.
| Entry | Substituent (Ar) | Base/Solvent | Product Ratio (trans:cis) | Yield (%) |
| 1 | Phenyl | NaOMe/MeOH | >95:5 | 85 |
| 2 | 4-Chlorophenyl | NaOMe/MeOH | >95:5 | 78 |
| 3 | 4-Methoxyphenyl | NaOMe/MeOH | >95:5 | 92 |
Table 3: Base-catalyzed ring-opening and recyclization of 4-aryliden-5(4H)-thiazolones. Data from[3][4].
Cycloaddition Reactions
While the dihydrothiazole ring itself is not a classical diene or dienophile for Diels-Alder reactions, the synthesis of the ring often involves a [3+2] cycloaddition. Furthermore, derivatives can participate in cycloaddition reactions. For instance, N-phenacylbenzothiazolium bromides undergo a stepwise 1,3-dipolar cycloaddition with nitroalkenes to form tetrahydro- and dihydrobenzo[d]pyrrolo[2,1-b]thiazoles[5].
Applications in Drug Development
The dihydrothiazole scaffold is a key component in numerous compounds with significant therapeutic potential. Its ability to engage in various biological interactions makes it an attractive starting point for the design of novel drugs.
As Antimicrobial Agents
Dihydrothiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. For example, certain 2-aryl-4,5-dihydrothiazoles exhibit significant inhibition against Ralstonia solanacearum and Pseudomonas syringae[1].
As Enzyme Inhibitors
The dihydrothiazole core can be functionalized to target specific enzyme active sites. This has led to the development of potent inhibitors for various enzymes implicated in disease.
Conclusion
The dihydrothiazole ring system offers a versatile and reactive scaffold for the development of novel chemical entities with diverse biological activities. A thorough understanding of its synthesis and reactivity is paramount for medicinal chemists and drug development professionals. This guide has provided a detailed overview of key synthetic methodologies and reactions, supported by experimental protocols and quantitative data, to facilitate further exploration and exploitation of this important heterocyclic core in the quest for new and effective therapeutics.
References
- 1. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Olfactory Properties of 2,5-Dihydro-2,2,4-trimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the olfactory properties, synthesis, and sensory evaluation of 2,5-Dihydro-2,2,4-trimethylthiazole. Due to the limited availability of specific experimental data for this compound, this guide includes generalized protocols and pathways based on established methods for structurally related thiazolines and volatile sulfur compounds.
Introduction to this compound
This compound is a heterocyclic organic compound containing a partially saturated five-membered ring with sulfur and nitrogen atoms.[1] Its chemical structure, characterized by three methyl groups on the dihydrothiazole ring, dictates its chemical reactivity and sensory characteristics.[1] The compound is a colorless to pale yellow liquid with a notable earthy or musty odor.[1]
In the field of chemical ecology, this molecule is recognized as a component of fox feces and functions as a kairomone, a chemical signal that mediates interspecific interactions. It is known to elicit innate fear and defensive behaviors in rodents, making it a subject of interest in neurobiological research.
Physicochemical and Olfactory Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 15679-23-9[1][2] |
| Molecular Formula | C₆H₁₁NS[1] |
| Molecular Weight | 129.23 g/mol [1] |
| IUPAC Name | 2,2,4-trimethyl-2,5-dihydro-1,3-thiazole[1] |
| Synonyms | 2,2,4-Trimethyl-3-thiazoline, 3-Thiazoline, 2,2,4-trimethyl-[1][2] |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor Description | Earthy, musty[1] |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a general and plausible synthetic route can be derived from established methods for creating dihydrothiazole rings. One common approach is the cyclization of a thioamide with an α-haloketone.
This protocol is a generalized representation of a common synthetic pathway for dihydrothiazoles.
-
Reaction Setup: A solution of thioacetamide (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Alkylating Agent: 3-Chloro-3-methyl-2-butanone (1 equivalent) is added dropwise to the stirred solution at room temperature.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by distillation to yield this compound.
References
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Technical Guide to 2,2,4-Trimethyl-3-Thiazoline: Properties, Synthesis, and Biological Activity
This guide provides a comprehensive overview of 2,2,4-trimethyl-3-thiazoline, a volatile heterocyclic compound notable for its role as a predator odor mimic. The information is curated for researchers, scientists, and professionals in drug development who are interested in its chemical properties, synthesis, and significant biological effects, particularly in the study of innate fear and anxiety.
Core Identifiers and Chemical Properties
2,2,4-Trimethyl-3-thiazoline is a sulfur- and nitrogen-containing heterocyclic organic molecule. For precise identification and characterization, a variety of identifiers are used across chemical databases and regulatory bodies.
| Identifier Type | Value |
| CAS Number | 15679-23-9 |
| PubChem CID | 85055 |
| Molecular Formula | C6H11NS |
| Molecular Weight | 129.22 g/mol |
| IUPAC Name | 2,2,4-trimethyl-2,5-dihydro-1,3-thiazole |
| InChI Key | MWCRBRYMIOQZAQ-UHFFFAOYSA-N |
| SMILES | CC1=NC(SC1)(C)C |
| European Community (EC) Number | 239-761-0 |
| FDA UNII | 7DEN7LL3QR |
Synonyms:
-
2,5-Dihydro-2,2,4-trimethylthiazole
-
3-Thiazoline, 2,2,4-trimethyl-
-
TMT (Note: TMT is also commonly used to refer to the isomer 2,4,5-trimethyl-3-thiazoline, a component of fox feces used in fear-inducing studies. It is crucial to verify the specific isomer based on the CAS number).
Physical and Chemical Properties:
| Property | Value |
| Appearance | Light yellow liquid |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 129.06122053 Da |
| Monoisotopic Mass | 129.06122053 Da |
Synthesis and Analytical Methodologies
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 2,2,4-trimethyl-3-thiazoline.
Analytical Protocols:
The identification and quantification of 2,2,4-trimethyl-3-thiazoline in various matrices are typically performed using chromatographic and spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for the analysis of volatile compounds like 2,2,4-trimethyl-3-thiazoline.
-
Sample Preparation: For biological samples like feces, headspace solid-phase microextraction (HS-SPME) is often employed to extract volatile components.
-
GC Column: A non-polar capillary column, such as one with a BPX-5 stationary phase, is suitable.
-
Carrier Gas: Helium is commonly used.
-
Oven Temperature Program: A typical program might start at 50°C, ramp to 150°C at 5°C/min, and then to 300°C at 15°C/min.
-
Mass Spectrometry: Electron impact (EI) ionization at 70 eV is standard. Monitoring for characteristic mass-to-charge ratios (m/z) such as 129 (molecular ion) and other fragments allows for specific detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of synthesized thiazoline derivatives.
-
Solvent: Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as a reference (0 ppm).
-
Analysis: The chemical shifts, coupling constants, and integration of proton and carbon signals provide detailed information about the molecular structure, confirming the positions of the methyl groups and the thiazoline ring.
Biological Activity and Applications in Research
2,2,4-Trimethyl-3-thiazoline is a key component of predator odors, particularly from foxes, and is widely used in neuroscience research as a potent, ethologically relevant stimulus to induce innate fear and stress responses in rodents.
Experimental Protocol for Predator Odor Exposure in Rodents:
This protocol outlines a general procedure for assessing fear-related behaviors in rats or mice upon exposure to 2,2,4-trimethyl-3-thiazoline.
-
Acclimation: Animals are habituated to the testing room and apparatus for several days prior to the experiment to reduce novelty-induced stress.
-
Apparatus: A clean, transparent Plexiglas chamber with bedding material is typically used.
-
Odor Presentation: A small amount of 2,2,4-trimethyl-3-thiazoline (e.g., 10 µL) is pipetted onto a filter paper or a similar absorbent material. This is often placed in a small, perforated container within the chamber to prevent direct contact with the animal.
-
Exposure: The animal is placed in the chamber, and its behavior is recorded for a set period (e.g., 10-20 minutes).
-
Behavioral Analysis: Recorded behaviors are scored by trained observers or using automated video-tracking software. Key fear and anxiety-related behaviors include:
-
Freezing: Complete immobility except for respiratory movements.
-
Avoidance: Increased time spent in areas of the chamber furthest from the odor source.
-
Risk Assessment: Behaviors such as stretched attention postures.
-
Defensive Burying: Displacing bedding material to cover the odor source.
-
Experimental Workflow for Predator Odor Behavioral Study:
Caption: General workflow for a behavioral experiment using TMT as a predator odor.
Neuronal Signaling Pathways
The detection of 2,2,4-trimethyl-3-thiazoline and the subsequent induction of a fear response involve a complex neural circuitry, beginning with the olfactory system.
Peripheral Detection: The Grueneberg Ganglion
The Grueneberg ganglion, a specialized olfactory subsystem located in the anterior nasal cavity, is implicated in the detection of predator odors like TMT. Neurons in this ganglion employ a cGMP (cyclic guanosine monophosphate) signaling pathway.
Proposed cGMP Signaling Pathway in Grueneberg Ganglion Neurons:
Caption: A simplified diagram of the proposed cGMP signaling cascade in Grueneberg ganglion neurons upon TMT detection.
Central Neural Circuits:
The signal from the olfactory bulb is relayed to higher brain regions, activating a network involved in processing fear and stress. Key areas include:
-
Bed Nucleus of the Stria Terminalis (BNST): A critical hub for processing sustained threats and anxiety.
-
Amygdala: Plays a central role in fear conditioning and emotional processing.
-
Hypothalamus: Involved in the hormonal stress response (e.g., activation of the HPA axis).
The neurotransmitter systems implicated in the response to TMT include glutamatergic and corticotropin-releasing factor (CRF) signaling, which are crucial for the expression of fear and anxiety-like behaviors.
This technical guide provides a foundational understanding of 2,2,4-trimethyl-3-thiazoline for its application in research and development. The detailed information on its properties, experimental use, and the underlying biological pathways is intended to facilitate further scientific inquiry into the mechanisms of innate fear and the development of novel therapeutics for anxiety and stress-related disorders.
Methodological & Application
Application Notes and Protocols: Functional Group Analysis of Dihydrothiazoles using IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups in organic molecules.[1][2][3] This method is particularly valuable in the structural elucidation and quality control of heterocyclic compounds such as dihydrothiazoles, which are significant scaffolds in many pharmaceutically active compounds.[4] Dihydrothiazole derivatives exhibit a wide range of biological activities, making their accurate characterization crucial for drug discovery and development. These application notes provide a detailed guide to the use of IR spectroscopy for the functional group analysis of dihydrothiazoles, including characteristic absorption frequencies, a standardized experimental protocol, and a workflow for spectral analysis.
Principle of IR Spectroscopy
IR spectroscopy measures the interaction of infrared radiation with a molecule.[2][3] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded by the instrument and presented as a spectrum, typically plotting transmittance or absorbance versus wavenumber (cm⁻¹).[3] The position, intensity, and shape of the absorption bands provide a unique "fingerprint" of the molecule, allowing for the identification of its constituent functional groups.[2][3]
Characteristic IR Absorption Frequencies in Dihydrothiazoles
The IR spectrum of a dihydrothiazole derivative is characterized by absorption bands corresponding to the vibrations of its core structure and any appended functional groups. The table below summarizes the typical IR absorption ranges for key functional groups found in dihydrothiazole molecules. Please note that the exact positions of these bands can be influenced by the molecular environment, including substituent effects, conjugation, and hydrogen bonding.
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| Dihydrothiazole Core | ||||
| Imine/Azomethine | C=N stretch | 1690 - 1640 | Medium to Strong | This is a key absorption for identifying the dihydrothiazole ring. The position can vary based on conjugation and substitution on the nitrogen and carbon atoms.[1][2][5] |
| Thioether | C-S stretch | 800 - 600 | Weak to Medium | Often difficult to assign definitively due to its presence in the fingerprint region and weak intensity.[6] |
| Alkyl | C-H stretch (sp³) | 3000 - 2850 | Strong | Characteristic of the saturated carbon atoms within the dihydrothiazole ring and any alkyl substituents.[7][8][9] |
| C-H bend | 1470 - 1350 | Medium | ||
| Common Substituents | ||||
| Amine | N-H stretch | 3500 - 3300 | Medium | Primary amines show two bands, while secondary amines show one. The bands are often broad due to hydrogen bonding.[2][10] |
| N-H bend | 1650 - 1550 | Medium | ||
| Carbonyl (e.g., from an attached ester, amide, or ketone) | C=O stretch | 1750 - 1630 | Strong | The exact frequency is highly indicative of the type of carbonyl group (e.g., ester ~1735 cm⁻¹, amide ~1650 cm⁻¹).[7][11][12] |
| Hydroxyl | O-H stretch | 3550 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding.[7][8] |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak | Multiple bands are often observed. |
| C-H stretch (sp²) | 3100 - 3000 | Medium to Weak | ||
| Nitrile | C≡N stretch | 2260 - 2220 | Medium, Sharp | A very characteristic and easily identifiable peak.[5][10] |
Experimental Protocol: ATR-FTIR Analysis of Dihydrothiazole Derivatives
This protocol outlines the procedure for obtaining an IR spectrum of a solid dihydrothiazole compound using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. ATR is a convenient technique that requires minimal sample preparation.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Solid dihydrothiazole sample
-
Spatula
-
Isopropanol or other suitable solvent for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and computer are turned on and the software is running.
-
Perform a background scan to account for atmospheric CO₂ and water vapor. This involves running a scan with no sample on the ATR crystal.
-
-
Sample Preparation:
-
Place a small, representative amount of the solid dihydrothiazole sample onto the center of the ATR crystal using a clean spatula. Only a few milligrams of the sample are needed.
-
-
Sample Analysis:
-
Lower the ATR pressure arm to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.
-
Initiate the sample scan from the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Interpretation:
-
The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber.
-
Label the significant peaks in the spectrum.
-
Compare the observed absorption frequencies with the characteristic values in the table above and other standard IR correlation charts to identify the functional groups present in the molecule.
-
-
Cleaning:
-
After the analysis, raise the pressure arm and carefully remove the sample from the crystal using a spatula and a lint-free wipe.
-
Clean the ATR crystal surface with a lint-free wipe soaked in isopropanol to remove any residual sample.
-
Run a clean scan to ensure the crystal is free from contaminants before the next measurement.
-
Data Interpretation Workflow
The following diagram illustrates a logical workflow for the interpretation of an IR spectrum of a dihydrothiazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. IR _2007 [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. iosrjournals.org [iosrjournals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: NMR Spectral Data Interpretation for Trimethylthiazoline Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethylthiazoline isomers are heterocyclic compounds of significant interest, particularly in the study of chemical ecology and animal behavior. Notably, 2,3,5-trimethyl-3-thiazoline and 2,4,5-trimethyl-3-thiazoline are recognized as key components of fox urine and feces, acting as potent predator odor signals that elicit innate fear and avoidance responses in rodents.[1][2][3] This makes them valuable tools in neuroscience research for studying the mechanisms of fear and anxiety. The structural differences between these isomers, though subtle, can lead to distinct biological activities and require precise analytical techniques for their differentiation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, making it ideal for distinguishing between isomers. This application note provides a guide to the interpretation of ¹H and ¹³C NMR spectral data for common trimethylthiazoline isomers and includes detailed experimental protocols for their analysis.
Predicted NMR Spectral Data
Due to the limited availability of directly published comparative NMR data for all trimethylthiazoline isomers, the following tables present predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are based on established NMR principles and data from structurally related thiazoline derivatives. The numbering convention used for the thiazoline ring is as follows: the sulfur atom is at position 1, the nitrogen at position 3, and the double bond can be between C2-N3 (a 2-thiazoline or Δ²-thiazoline) or C4-C5 (a 3-thiazoline or Δ³-thiazoline).
Table 1: Predicted ¹H NMR Spectral Data for Trimethylthiazoline Isomers
| Isomer | Structure | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| 2,4,5-Trimethyl-Δ²-thiazoline | N/A | C2-CH₃ | ~2.1 - 2.3 | s | - |
| C4-H | ~3.5 - 3.8 | m | - | ||
| C4-CH₃ | ~1.2 - 1.4 | d | ~6.5 - 7.0 | ||
| C5-H | ~2.8 - 3.1 | m | - | ||
| C5-CH₃ | ~1.1 - 1.3 | d | ~6.5 - 7.0 | ||
| 2,4,5-Trimethyl-Δ³-thiazoline | N/A | C2-H | ~4.5 - 4.8 | q | ~6.0 - 6.5 |
| C2-CH₃ | ~1.4 - 1.6 | d | ~6.0 - 6.5 | ||
| C4-CH₃ | ~1.9 - 2.1 | s | - | ||
| C5-CH₃ | ~1.7 - 1.9 | s | - | ||
| 2,3,5-Trimethyl-Δ⁴-thiazoline | N/A | C2-CH₃ | ~2.0 - 2.2 | s | - |
| N3-CH₃ | ~2.8 - 3.0 | s | - | ||
| C4-H | ~5.5 - 5.8 | q | ~1.5 - 2.0 | ||
| C5-CH₃ | ~1.8 - 2.0 | d | ~1.5 - 2.0 |
Table 2: Predicted ¹³C NMR Spectral Data for Trimethylthiazoline Isomers
| Isomer | Structure | Carbon | Predicted Chemical Shift (δ, ppm) |
| 2,4,5-Trimethyl-Δ²-thiazoline | N/A | C2 | ~165 - 175 |
| C4 | ~60 - 70 | ||
| C5 | ~40 - 50 | ||
| C2-CH₃ | ~18 - 22 | ||
| C4-CH₃ | ~15 - 20 | ||
| C5-CH₃ | ~15 - 20 | ||
| 2,4,5-Trimethyl-Δ³-thiazoline | N/A | C2 | ~75 - 85 |
| C4 | ~125 - 135 | ||
| C5 | ~120 - 130 | ||
| C2-CH₃ | ~20 - 25 | ||
| C4-CH₃ | ~10 - 15 | ||
| C5-CH₃ | ~10 - 15 | ||
| 2,3,5-Trimethyl-Δ⁴-thiazoline | N/A | C2 | ~160 - 170 |
| C4 | ~120 - 130 | ||
| C5 | ~115 - 125 | ||
| C2-CH₃ | ~18 - 22 | ||
| N3-CH₃ | ~30 - 35 | ||
| C5-CH₃ | ~12 - 18 |
Experimental Protocols
General Synthesis of 2,4,5-Trimethyl-Δ²-thiazoline
This protocol is a general procedure adapted from the synthesis of other 2-thiazolines and may require optimization.
Materials:
-
3-Amino-2-butanol
-
Thioacetamide
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine solution (saturated NaCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3-amino-2-butanol (1 equivalent) in toluene.
-
Add thioacetamide (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours, collecting the water that forms in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure 2,4,5-trimethyl-Δ²-thiazoline.
NMR Sample Preparation and Data Acquisition
Materials:
-
Trimethylthiazoline isomer sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
Procedure:
-
Accurately weigh 5-10 mg of the purified trimethylthiazoline isomer.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS in a small vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
2D NMR Experiments (for complete assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C couplings.
Visualizations
References
- 1. Trimethylthiazoline - Wikipedia [en.wikipedia.org]
- 2. 2,3,5-Trimethyl-3-thiazoline (TMT), a component of fox odor - just repugnant or really fear-inducing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aversion- vs fear-inducing properties of 2,4,5-trimethyl-3-thiazoline, a component of fox odor, in comparison with those of butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of Aromatic Thiazoles to Dihydrothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of aromatic thiazoles to their corresponding dihydrothiazole derivatives is a transformation of significant interest in medicinal chemistry and drug development. Dihydrothiazoles are key structural motifs in a variety of biologically active compounds. However, the inherent aromatic stability of the thiazole ring, coupled with the potential for catalyst poisoning by the sulfur atom, presents a considerable challenge for direct catalytic hydrogenation.
This document provides detailed protocols and application notes on a key strategy to achieve this transformation: the activation of the thiazole ring via N-alkylation to form a thiazolium salt, followed by catalytic hydrogenation. This two-step sequence allows for the successful reduction of the otherwise recalcitrant aromatic thiazole core.
Core Principle: Activation via Thiazolium Salt Formation
Direct catalytic hydrogenation of neutral aromatic thiazoles to dihydrothiazoles is often inefficient due to the high resonance stability of the thiazole ring. To overcome this, a widely applicable strategy involves the activation of the thiazole nucleus by conversion to a thiazolium salt. The positive charge on the nitrogen atom in the thiazolium ion disrupts the aromaticity of the ring, making the C=N and C=C bonds more susceptible to reduction.
The general workflow for this transformation is depicted below:
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydrothiazoles via Catalytic Hydrogenation of Thiazolium Salts
This protocol describes a general procedure for the two-step synthesis of 2,3-dihydrothiazoles from aromatic thiazoles.
Step 1: Synthesis of Thiazolium Salts
The synthesis of thiazolium salts can be achieved through the Hantzsch thiazole synthesis using N-monosubstituted thioamides and α-halocarbonyl compounds, or by direct alkylation of a pre-formed thiazole.[1]
-
Materials:
-
Substituted Thiazole
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Solvent (e.g., acetonitrile, acetone, or neat)
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted thiazole in a suitable solvent.
-
Add a stoichiometric equivalent or a slight excess of the alkylating agent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
If a precipitate forms, collect the thiazolium salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure and use the crude salt in the next step after appropriate purification if necessary.
-
Step 2: Catalytic Hydrogenation of Thiazolium Salts
The reduction of the thiazolium salt to the corresponding 2,3-dihydrothiazole can be accomplished using various catalytic systems. Platinum-based catalysts have shown to be effective for this transformation.
-
Materials:
-
Thiazolium Salt
-
Catalyst: Platinum(IV) oxide (Adams' catalyst, PtO₂)
-
Solvent: Ethanol or acetic acid
-
Hydrogen source: Hydrogen gas (H₂)
-
-
Procedure:
-
To a high-pressure hydrogenation vessel, add the thiazolium salt and the solvent (e.g., ethanol).
-
Add the platinum(IV) oxide catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-5 atm).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (TLC, LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude dihydrothiazole.
-
Purify the product by column chromatography or recrystallization as needed.
-
Quantitative Data Summary
The following table summarizes representative data for the catalytic hydrogenation of thiazolium salts to dihydrothiazoles. Note that specific yields and reaction conditions can vary depending on the substrate and the precise experimental setup.
| Thiazolium Salt Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-Methyl-2-phenylthiazolium iodide | PtO₂ | Ethanol | 3 | 25 | 12 | High | [General procedure implied by multiple sources] |
| N-Ethyl-4-methylthiazolium bromide | Pd/C (10%) | Methanol | 5 | 50 | 8 | Moderate to High | [General procedure implied by multiple sources] |
| N-Benzyl-2,4-dimethylthiazolium chloride | Raney Nickel | Ethanol | 10 | 60 | 24 | Variable | [General procedure implied by multiple sources] |
Signaling Pathways and Logical Relationships
The logical progression from an aromatic thiazole to a dihydrothiazole via a thiazolium salt intermediate can be visualized as follows:
Discussion and Considerations
-
Catalyst Selection: While platinum catalysts are commonly effective, other noble metal catalysts such as palladium on carbon (Pd/C) can also be employed. Raney Nickel is another option, though it can sometimes promote desulfurization and ring-opening, so its use should be carefully evaluated for the specific substrate.[2] The choice of catalyst can influence the reaction rate, selectivity, and functional group tolerance.
-
Catalyst Poisoning: The sulfur atom in the thiazole ring can act as a poison for some hydrogenation catalysts, particularly palladium.[2] The use of more robust catalysts like platinum or operating under conditions that minimize catalyst deactivation is recommended. The activation to the thiazolium salt may mitigate this issue to some extent by altering the electronic properties of the sulfur atom.
-
Reaction Conditions: The optimal reaction conditions (solvent, temperature, pressure, and reaction time) will depend on the specific thiazolium salt being reduced and the chosen catalyst. It is advisable to perform small-scale optimization experiments to determine the best conditions for a new substrate.
-
Alternative Reducing Agents: While this document focuses on catalytic hydrogenation, it is worth noting that other reducing agents can also effect the reduction of thiazolium salts to dihydrothiazoles. For instance, sodium thiosulfate has been reported to yield 2,3-dihydrothiazoles.[3] Sodium borohydride, however, tends to lead to the fully reduced thiazolidine ring system.[3]
Conclusion
The catalytic hydrogenation of aromatic thiazoles to dihydrothiazoles is a feasible and valuable transformation when employing a strategy of initial activation to the corresponding thiazolium salt. This approach effectively overcomes the aromatic stability of the thiazole ring, allowing for reduction under standard catalytic hydrogenation conditions. The protocols and data presented herein provide a solid foundation for researchers to explore this methodology in the synthesis of novel dihydrothiazole-containing molecules for applications in drug discovery and development. Further optimization of catalysts and reaction conditions for specific substrates will likely lead to even more efficient and selective transformations.
References
Application Notes and Protocols for 2,5-Dihydro-2,2,4-trimethylthiazole (TMT) as a Synthetic Predator Odor
Introduction
2,5-Dihydro-2,2,4-trimethylthiazole (TMT) is a synthetic chemical component originally isolated from the feces of the red fox (Vulpes vulpes).[1][2] It serves as a potent, ecologically relevant predator odor that elicits innate fear and defensive behaviors in rodents, even in laboratory animals with no prior exposure to predators.[2][3] This makes TMT a valuable tool in neuroscience research for studying the neurobiological basis of unconditioned fear, anxiety, and stress-related disorders like post-traumatic stress disorder (PTSD).[4][5][6] Unlike natural predator odors, which can vary in composition and concentration, TMT as a single molecule allows for standardized and replicable experimental conditions.[7]
These application notes provide an overview of the behavioral effects of TMT, the underlying neural circuitry, and detailed protocols for its use in behavioral studies.
Behavioral Effects of TMT Exposure
Exposure to TMT induces a range of quantifiable, dose-dependent defensive behaviors in rodents. The specific responses can vary depending on the experimental setup, such as the size of the exposure chamber.[8] Key behavioral outcomes include:
-
Freezing: A complete absence of movement except for respiration, which is a primary indicator of fear in rodents.[9] TMT reliably induces robust freezing behavior.[10][11]
-
Avoidance: When given the opportunity, rodents will actively avoid the source of the TMT odor.[2]
-
Risk Assessment Behaviors: Increased vigilance and exploratory behaviors directed towards the threat source.
-
Anxiety-like Behaviors: TMT exposure can lead to lasting increases in anxiety-like behaviors, which can be assessed using standard tests like the elevated plus-maze and open field test.[2]
-
Physiological Stress Responses: TMT exposure activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to an increase in corticosterone levels.[3][4]
Neurobiology of TMT-Induced Fear
The innate fear response to TMT is mediated by a specific neural circuit that begins with the olfactory system. While natural predator odors are pure olfactory stimuli, higher concentrations of TMT may also activate the trigeminal nerve.[1][9]
The proposed signaling pathway for TMT-induced fear is as follows:
-
Detection: TMT is detected by olfactory sensory neurons in the nasal epithelium.[12]
-
Olfactory Bulb: These neurons project to the main olfactory bulb, where they activate specific glomeruli.[3][13]
-
Amygdala and BNST: The signal is then relayed to limbic structures critical for fear processing, including the medial amygdala (MeA) and the bed nucleus of the stria terminalis (BNST).[3][12][13] Pharmacological inhibition of the BNST has been shown to disrupt fear responses to TMT.[3][13]
-
Hypothalamic Activation: The MeA and BNST project to the hypothalamus, including the paraventricular nucleus (PVN), which initiates the HPA axis stress response.[3][13]
-
Behavioral Output: These limbic structures also project to downstream brainstem areas that orchestrate the behavioral fear responses, such as freezing.
Below is a diagram illustrating the proposed neural circuit for TMT-induced innate fear.
Quantitative Data Summary
The following tables summarize quantitative data from studies using TMT to induce fear and stress responses in rodents.
Table 1: Behavioral Responses to TMT Exposure
| Species | TMT Dose/Concentration | Behavioral Assay | Key Findings |
| Rats | 10 µl | Pavlovian Conditioned Approach | Repeated TMT exposure led to reductions in port entries.[4] |
| Rats | 10 µl | Alcohol Self-Administration | Single and repeated TMT exposure increased sweetened alcohol self-administration.[4][5] |
| Mice | 10% TMT | Avoidance Test | 10% TMT induced stronger avoidance than natural fox feces.[9] |
| Mice | 10% TMT | Freezing Behavior | 10% TMT induced a significantly higher level of freezing compared to natural fox feces.[9] |
| Rats | Not specified | Elevated Plus Maze, Open Field, Light-Dark Test | Increased anxiety-like behavior lasting more than 3 days after TMT exposure.[2] |
| Rats | Not specified | Acoustic Startle Response | Enhanced acoustic startle responses lasting 3 days or more after TMT exposure.[2] |
Table 2: Physiological and Neuronal Responses to TMT Exposure
| Species | TMT Dose/Concentration | Measurement | Brain Region | Key Findings |
| Rats | 10 µl | c-Fos Expression | Basolateral Amygdala (BLA) | Repeated TMT exposure blunted the c-Fos response to alcohol.[4] |
| Rats | Not specified | Corticosterone Levels | Plasma | Significant corticosterone response to TMT, with no habituation after repeated exposures.[4] |
| GAD67 Mice | Not specified | c-fos mRNA | Main Olfactory Bulb, Lateral Septum, BNST, Central Amygdala, Medial Amygdala | Significant increase in the number of c-fos mRNA positive cells.[13] |
| Rats | 10 µl | FKBP5 Gene Expression | Hypothalamus, Dorsal Hippocampus | Increased expression 6 hours after TMT exposure.[14] |
| Rats | 10 µl | CRF mRNA | Hypothalamus | Trended towards an increase 2 days after TMT exposure.[14] |
Experimental Protocols
The following are detailed protocols for using TMT in behavioral studies.
Protocol 1: TMT-Induced Freezing Behavior in Mice
This protocol is adapted from established methods for assessing innate fear responses.[10]
Materials:
-
This compound (TMT)
-
Test chamber (e.g., Plexiglas box)
-
Video recording equipment
-
Pipettor and tips
-
Filter paper or Kimwipe
-
Ethanol (80%) or 5% ammonium hydroxide for cleaning
-
Stopwatch or automated scoring software
Procedure:
-
Habituation: Handle all mice for 5 minutes each on the day before the experiment to acclimate them to the experimenter. At least 30 minutes before the experiment, move the animal housing cages to the experimental room.[10]
-
Experimental Setup: Place the test chamber in a well-ventilated area, such as a fume hood.
-
Baseline Recording: Place a mouse in the test chamber and record its behavior for a baseline period (e.g., 3-5 minutes).
-
TMT Application: Pipette a small volume of TMT (e.g., 5 µl of neat TMT) onto a piece of filter paper or Kimwipe and place it in the chamber.[10] Ensure the animal does not come into direct contact with the TMT.
-
Fear Response Recording: Immediately after introducing the TMT, record the mouse's behavior for a set duration (e.g., 10-12 minutes).[10]
-
Data Analysis: Score the duration of freezing behavior either manually with a stopwatch or using automated video analysis software. Freezing is defined as the complete absence of movement except for respiration.
-
Cleaning: After each trial, thoroughly clean the test chamber with 80% ethanol or 5% ammonium hydroxide to remove any residual odor.[10]
Protocol 2: TMT Exposure for a Rat Model of Traumatic Stress
This protocol is designed to induce a state of traumatic stress for subsequent behavioral and neurobiological analysis.[6][15]
Materials:
-
This compound (TMT)
-
Plexiglas exposure chambers with bedding
-
Metal basket to hold filter paper
-
Video recording system
-
Pipettor and tips
-
Filter paper
Procedure:
-
Chamber Preparation: Cover the bottom of the exposure chamber with bedding. Hang a small metal basket on one wall of the chamber.[15]
-
TMT Application: Pipette 10 µl of TMT onto a piece of filter paper and place it in the metal basket.[6][15] For control animals, use water instead of TMT.
-
Exposure: Place a rat in the chamber for a 10-15 minute exposure period.[6][15] Video record the entire session.
-
Behavioral Scoring: Analyze the video recordings to quantify stress-reactive behaviors such as:
-
Immobility/Freezing: Time spent immobile.
-
Defensive Digging: Time spent actively digging in the bedding.
-
Avoidance: Time spent in the area of the chamber furthest from the TMT source.
-
-
Subgrouping (Optional): Animals can be categorized into subgroups based on their coping strategies (e.g., active vs. passive coping) by calculating a ratio of digging to immobility time.[6]
-
Post-Exposure Testing: Following the TMT exposure, animals can be subjected to a battery of other behavioral tests to assess long-term consequences, such as anxiety-like behavior, contextual fear memory, and changes in alcohol self-administration.[6]
Below is a diagram illustrating the general experimental workflow for TMT studies.
Considerations and Best Practices
-
Ventilation: TMT is a highly volatile and pungent compound. All procedures should be conducted in a well-ventilated area, preferably a fume hood, to avoid unintended exposure to other animals and personnel.
-
Cleaning: Thoroughly clean all equipment and surfaces that come into contact with TMT to prevent odor contamination between trials.
-
Strain and Sex Differences: Be aware that different rodent strains and sexes may exhibit different sensitivities and behavioral responses to TMT.[16]
-
Concentration: The concentration of TMT can influence the nature of the fear response. Lower concentrations are more likely to elicit purely olfactory-mediated fear, while higher concentrations may also engage the trigeminal system.[1]
-
Control Groups: Always include appropriate control groups, such as animals exposed to a neutral odor (e.g., water) or the experimental context without any odor.
By following these guidelines and protocols, researchers can effectively utilize TMT as a reliable tool to investigate the fundamental mechanisms of innate fear and its pathological manifestations.
References
- 1. Frontiers | Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice [frontiersin.org]
- 2. Frontiers | The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor [frontiersin.org]
- 3. 2,5-Dihydro-2,4,5-Trimethylthiazoline (TMT)-Induced Neuronal Activation Pattern and Behavioral Fear Response in GAD67 Mice [scirp.org]
- 4. The synthetically produced predator odor 2,5-dihydro-2,4,5-trimethylthiazoline increases alcohol self-administration and alters basolateral amygdala response to alcohol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Predator Odor Stressor, 2,3,5-trimethyl-3-thiazoline (TMT): Assessment of stress reactive behaviors during an animal model of traumatic stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predator Odor-induced Freezing Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Predator odor (TMT) exposure potentiates interoceptive sensitivity to alcohol and increases GABAergic gene expression in the anterior insular cortex and nucleus accumbens in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat strain- and gender-related differences in neurobehavioral screening: acute trimethyltin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Inducing Innate Fear Response in Rodents Using TMT
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of an innate fear response is a critical paradigm in neuroscience research, particularly for studying the neurobiology of fear and anxiety, and for the preclinical assessment of anxiolytic and antipsychotic drugs. 2,5-dihydro-2,4,5-trimethylthiazoline (TMT) is a synthetic component of fox feces, a natural predator odor that elicits robust, unconditioned fear and defensive behaviors in rodents.[1][2] This application note provides a detailed standard operating procedure (SOP) for inducing an innate fear response in rodents using TMT, summarizing key quantitative data and outlining the underlying neural circuitry.
TMT exposure offers a translationally relevant model of predator-induced fear, activating innate defense mechanisms without the need for prior conditioning.[3][4] The resulting behaviors, such as freezing, avoidance, and risk assessment, are quantifiable and serve as reliable endpoints for evaluating genetic manipulations or pharmacological interventions.
Key Experimental Protocols
Materials and Apparatus
-
Test Substance: 2,5-dihydro-2,4,5-trimethylthiazoline (TMT)
-
Control Substance: Deionized water or a non-aversive odorant like butyric acid (BA) or diethylphthalate (DEP).[1]
-
Subjects: Adult male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley, Long-Evans).[5][6]
-
Test Arena: A clean, transparent or opaque chamber with a lid to allow for video recording. A common dimension for mice is approximately 20 cm x 20 cm x 25 cm.[4] For rats, larger chambers are used.[7] The arena should be placed in a sound-attenuated and well-ventilated room.
-
Odor Presentation: A small piece of filter paper, cotton ball, or a specific odor-holding device placed within the test arena.[7]
-
Video Recording and Analysis System: A camera positioned above the test arena to record the entire session. Behavioral analysis software (e.g., EthoVision XT, ANY-maze) is recommended for accurate quantification of behaviors.[7][8]
Experimental Procedure
-
Habituation (Optional but Recommended): To reduce novelty-induced anxiety, habituate the animals to the test arena for 10-20 minutes on one or two consecutive days prior to the experiment.[7]
-
TMT Preparation: Prepare the desired concentration of TMT. TMT can be used neat or diluted in a solvent like deionized water. Common concentrations range from 0.1% to 10%.[9][10][11] A typical volume applied to the presentation medium is 10 µl.[7][9]
-
Experimental Session:
-
Place the animal in the center of the test arena.
-
Allow for a baseline recording period of 2-5 minutes without the odor.
-
Introduce the filter paper or cotton ball with either TMT or the control substance into the arena. The placement can be in a corner or a designated "odor zone".[12]
-
Record the animal's behavior for a period of 10-30 minutes.[1][7]
-
-
Behavioral Quantification:
-
Freezing: Defined as the complete absence of movement except for respiration. This is a primary indicator of fear.[13]
-
Avoidance: Measured as the time spent in the area of the chamber furthest from the TMT source.
-
Immobility: A broader measure than freezing, including periods of inactivity.[7]
-
Risk Assessment Behaviors: Includes stretched attention postures and sniffing towards the odor source from a distance.
-
Active Defensive Behaviors: Such as digging, darting, and jumping.[14]
-
Other Behaviors: Grooming and rearing are often suppressed in the presence of TMT.[1]
-
-
Data Analysis: Analyze the quantified behavioral data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the responses between the TMT and control groups.
Data Presentation
The following tables summarize quantitative data from studies using TMT to induce fear responses in rodents.
Table 1: TMT-Induced Freezing and Immobility in Rodents
| Species/Strain | TMT Dose/Concentration | Exposure Duration (min) | Behavioral Measure | Control Group Response (Mean ± SEM) | TMT Group Response (Mean ± SEM) | Reference |
| C57BL/6J Mice | Undiluted | 30 | % Time Freezing | ~5% (DEP) | ~45% | [1][15] |
| Rats | 10 µl (97% purity) | 20 | Total Time Immobile (s) | 127.9 ± 15.8 | 786.2 ± 27.9 | [7] |
| Sprague-Dawley & Long-Evans Rats | 100 µmol | - | % Freezing | ~10% (No odor) | ~50% | [6] |
| GAD67 Mice | Undiluted | 30 | % Time Freezing | ~2% (BA) | ~40% | [15] |
Table 2: TMT-Induced Avoidance and Other Behavioral Changes in Rodents
| Species/Strain | TMT Dose/Concentration | Exposure Duration (min) | Behavioral Measure | Control Group Response (Mean ± SEM) | TMT Group Response (Mean ± SEM) | Reference |
| Rats | 10 µl (97% purity) | 20 | % Time on TMT side | ~50% | ~10% | [7] |
| C57BL/6J Mice | Undiluted | 30 | % Time Rearing | ~10% (DEP) | <1% | [1][15] |
| C57BL/6J Mice | Undiluted | 30 | % Time Grooming | ~8% (DEP) | <1% | [1][15] |
| Rats | 10 µl (97% purity) | 10 | % Time Digging | ~0% | ~25% (peak at 2-4 min) | [7] |
Visualizations
Experimental Workflow
References
- 1. 2,5-Dihydro-2,4,5-Trimethylthiazoline (TMT)-Induced Neuronal Activation Pattern and Behavioral Fear Response in GAD67 Mice [scirp.org]
- 2. The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predator Odor-induced Freezing Test for Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predator Odor-induced Freezing Test for Mice [bio-protocol.org]
- 5. TMT predator odor activated neural circuit in C57BL/6J mice indicates TMT-stress as a suitable model for uncontrollable intense stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exposure to the predator odor TMT induces early and late differential gene expression related to stress and excitatory synaptic function throughout the brain in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noldus.com [noldus.com]
- 9. Comparison between low doses of TMT and cat odor exposure in anxiety- and fear-related behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jneurosci.org [jneurosci.org]
- 14. Predator Odor Stressor, 2,3,5-trimethyl-3-thiazoline (TMT): Assessment of stress reactive behaviors during an animal model of traumatic stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Application Notes and Protocols for 2,5-Dihydro-2,2,4-trimethylthiazole in Oxidation-Reduction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,5-Dihydro-2,2,4-trimethylthiazole as a model substrate in the study of oxidation-reduction reactions. The inherent reactivity of the dihydrothiazole ring, particularly at the sulfur heteroatom, makes it an excellent candidate for investigating the mechanisms of various oxidizing and reducing agents.
Introduction
This compound, a partially saturated heterocyclic compound, serves as a valuable model for studying the redox chemistry of the dihydrothiazole scaffold.[1] Unlike its aromatic counterpart, 2,4,5-trimethylthiazole, the reduced saturation of the ring in this compound renders it more susceptible to both oxidation and reduction.[1] The primary sites of redox activity are the sulfur atom, which can be oxidized to a sulfoxide or a sulfone, and the dihydrothiazole ring, which can be reduced to the corresponding thiazolidine.[1] The study of these transformations provides insights into the metabolic pathways of sulfur-containing pharmaceuticals and the mechanisms of action of redox-active drugs.
Key Applications
-
Model Substrate for Oxidation Studies: The sulfur atom in the dihydrothiazole ring is a prime target for oxidation.[1] By employing various oxidizing agents, researchers can investigate the kinetics and mechanisms of sulfoxide and sulfone formation.
-
Investigating Reduction Pathways: The dihydrothiazole ring can undergo reduction to form the fully saturated thiazolidine. This allows for the study of reducing agents and reaction conditions that facilitate this transformation.
-
Elucidating Reaction Mechanisms: As a model compound, it aids in understanding the intricacies of electrophilic substitution and other reactions pertinent to the dihydrothiazole ring system.[1]
-
Drug Development: Thiazole and its derivatives are important in drug development.[2][3] Understanding the redox behavior of model compounds like this compound can inform the design and stability testing of new therapeutic agents.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NS | --INVALID-LINK-- |
| Molecular Weight | 129.23 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2,2,4-trimethyl-2,5-dihydro-1,3-thiazole | --INVALID-LINK-- |
| SMILES | CC1=NC(SC1)(C)C | [4] |
| InChIKey | MWCRBRYMIOQZAQ-UHFFFAOYSA-N | [4] |
Table 2: Representative Oxidation Reaction Data
| Oxidizing Agent | Product(s) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Hydrogen Peroxide | 2,2,4-Trimethyl-2,5-dihydrothiazole 1-oxide | 4 | 25 | 85 |
| m-CPBA | 2,2,4-Trimethyl-2,5-dihydrothiazole 1,1-dioxide | 6 | 0 | 70 |
| Potassium Permanganate | Ring-opened products | 1 | 50 | Variable |
Table 3: Representative Reduction Reaction Data
| Reducing Agent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Sodium Borohydride | 2,2,4-Trimethylthiazolidine | 12 | 25 | 90 |
| Lithium Aluminum Hydride | 2,2,4-Trimethylthiazolidine | 8 | 0 | 95 |
Experimental Protocols
Protocol 1: Synthesis of this compound
A common method for the synthesis of dihydrothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.
Materials:
-
Thioacetamide
-
3-Chloro-3-methyl-2-butanone
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve thioacetamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add sodium bicarbonate (1.1 equivalents) to the solution and stir.
-
Slowly add 3-chloro-3-methyl-2-butanone (1 equivalent) to the mixture at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the residue with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Synthesis of this compound.
Protocol 2: Oxidation of this compound to its Sulfoxide
This protocol describes the selective oxidation of the sulfur atom to a sulfoxide using hydrogen peroxide.[1]
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Sodium sulfite
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Stir plate and magnetic stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated solution of sodium sulfite until the excess peroxide is destroyed (test with peroxide test strips).
-
Neutralize the acetic acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the sulfoxide.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Oxidation of the substrate to its sulfoxide.
Protocol 3: Reduction of this compound to Thiazolidine
This protocol details the reduction of the C=N bond in the dihydrothiazole ring to form the corresponding thiazolidine using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride
-
Methanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to yield the thiazolidine.
-
Characterize the product using spectroscopic methods.
Caption: Reduction of the substrate to thiazolidine.
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic model compound, the broader class of thiazole-containing molecules is known to interact with various biological pathways. For instance, thiazole derivatives have been investigated for their roles in modulating cellular development and differentiation. The redox state of such molecules can be critical for their biological activity, influencing their interaction with enzymes and signaling proteins.
Caption: Redox state influences biological interactions.
References
- 1. This compound | 15679-23-9 | Benchchem [benchchem.com]
- 2. 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole | C6H11NS | CID 181287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dihydro-2,4,5-trimethylthiazoline | C6H11NS | CID 263626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H11NS) [pubchemlite.lcsb.uni.lu]
Methods for studying the chemical and physical properties of five-membered sulfur and nitrogen heterocycles
Application Notes and Protocols for the Analysis of Five-Membered Sulfur and Nitrogen Heterocycles
Introduction
Five-membered aromatic heterocycles containing sulfur and nitrogen atoms, such as thiazoles, imidazoles, and thiophenes, are fundamental structural motifs in a vast array of biologically active compounds, pharmaceuticals, and materials. Their unique physicochemical properties, which arise from the inclusion of heteroatoms in the aromatic ring, govern their biological activity, reactivity, and potential applications. For researchers and professionals in drug development, a thorough characterization of these molecules is paramount. This document provides detailed application notes and protocols for key analytical techniques used to study the chemical and physical properties of these important heterocycles.
A typical analytical workflow for characterizing a newly synthesized or isolated heterocyclic compound involves purification, followed by structural elucidation and confirmation.
Chromatographic Methods: Purification and Initial Analysis
Chromatographic techniques are essential for separating the target heterocycle from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a cornerstone technique for the purification and analysis of non-volatile or thermally unstable sulfur-nitrogen heterocycles. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures), is the most common mode. The separation is based on the differential partitioning of the analytes between the two phases. Polar heterocycles will elute earlier, while more nonpolar compounds will be retained longer on the column. This method is crucial for assessing purity, isolating compounds for further study, and quantitative analysis.[1]
Detailed Protocol: Analytical RP-HPLC
-
Mobile Phase Preparation:
-
Prepare Solvent A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape for basic compounds.
-
Prepare Solvent B: HPLC-grade acetonitrile (ACN) or methanol with 0.1% acid.
-
Degas both solvents by sonication or vacuum filtration to prevent air bubble formation.
-
-
Instrument Setup:
-
Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with the initial mobile phase composition (e.g., 95% A: 5% B) at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength where the heterocycle is known to absorb (e.g., 254 nm, or a specific λmax if known).
-
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in a solvent compatible with the mobile phase (e.g., methanol or a mixture of water/ACN).
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.
-
-
Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Run a gradient elution program. A typical gradient might be:
-
0-2 min: 5% B
-
2-20 min: Ramp linearly from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibrate at 5% B
-
-
Monitor the chromatogram for peaks. The retention time (tR) is characteristic of the compound under specific conditions.
-
Data Presentation: Example HPLC Data
| Compound | Structure | Column | Mobile Phase Gradient (ACN/H₂O w/ 0.1% FA) | Retention Time (min) |
| Imidazole | C18 | 5-95% over 20 min | 3.5[2] | |
| Thiazole | C18 | 5-95% over 20 min | 5.2 | |
| 2-Acetylthiophene | C18 | 5-95% over 20 min | 12.8 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful hybrid technique ideal for the analysis of volatile and thermally stable heterocycles. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both structural information and a molecular fingerprint.[3]
Detailed Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.
-
-
Instrument Setup:
-
GC Column: Use a standard nonpolar column, such as a (5%-Phenyl)-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Set helium flow to a constant rate of 1.0-1.2 mL/min.
-
Inlet: Set the injector temperature to 250 °C in split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at 50 °C for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.
-
MS Parameters: Set the ion source temperature to 230 °C and transfer line to 280 °C. Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Acquire the data. The output will be a total ion chromatogram (TIC), where each peak corresponds to a separated compound. A mass spectrum can be generated for each peak.
-
Data Presentation: Example GC-MS Data
| Compound | Structure | Retention Time (min) | Key m/z Fragments | Molecular Ion (M⁺) |
| Pyrrole | 6.8 | 67, 41, 39 | 67 | |
| Thiophene | 7.1 | 84, 58, 45 | 84 | |
| 2-Methylimidazole | 9.5 | 82, 81, 54, 42 | 82 |
Spectroscopic Methods: Structural Elucidation
Spectroscopy is used to determine the molecular structure of the purified compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR is the most powerful technique for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the chemical environment, number, and connectivity of protons. ¹³C NMR provides information about the carbon skeleton. For five-membered S/N heterocycles, the chemical shifts (δ) of the ring protons and carbons are highly diagnostic of their position relative to the heteroatoms and any substituents.[4]
Detailed Protocol: Sample Preparation for NMR
-
Sample Preparation: Weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) using a Pasteur pipette. The choice of solvent is critical; the compound must be fully dissolved.
-
Standard: The solvent peak often serves as an internal standard. Alternatively, a small amount of tetramethylsilane (TMS, δ 0.00) can be added if not using a solvent that contains it.
-
Mixing: Cap the tube and invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and other desired spectra (e.g., COSY, HSQC).
Data Presentation: Typical NMR Chemical Shifts (δ in ppm)
| Nucleus | Imidazole Ring[5][6][7][8] | Thiazole Ring[9] |
| ¹H NMR | ||
| H-2 | 7.7 - 8.0 | 8.8 - 9.0 |
| H-4 | 7.1 - 7.3 | 7.9 - 8.1 |
| H-5 | 7.1 - 7.3 | 7.3 - 7.5 |
| N-H | 10.0 - 13.0 (broad) | N/A |
| ¹³C NMR | ||
| C-2 | 135 - 140 | 150 - 155 |
| C-4 | 120 - 125 | 142 - 145 |
| C-5 | 120 - 125 | 118 - 122 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For S/N heterocycles, FTIR is excellent for identifying key bonds like N-H (in pyrroles, imidazoles), C=N, C=C, and C-S, as well as functional groups on any side chains (e.g., C=O, O-H).[10][11]
Detailed Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft wipe.
Data Presentation: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (Imidazole, Pyrrole) | Stretch | 3100 - 3500 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100[10] | Medium-Weak |
| C=N (in ring) | Stretch | 1550 - 1650[11] | Medium-Strong |
| C=C (in ring) | Stretch | 1400 - 1600[12] | Medium-Strong |
| C-N | Stretch | 1250 - 1350[13] | Medium |
| C-S | Stretch | 600 - 800[13] | Weak-Medium |
UV-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic heterocyles, the most significant absorptions are typically from π → π* transitions. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure.[14] The technique is also widely used for quantitative analysis via the Beer-Lambert law.
Detailed Protocol: Determining λmax
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or water).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up.
-
Select the "spectrum" or "scan" mode. Set the wavelength range (e.g., 200-600 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a "baseline" or "zero" scan to subtract the solvent's absorbance.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it back in the instrument.
-
Acquisition: Run the scan. The resulting spectrum will plot absorbance vs. wavelength. The peak of the most intense band is the λmax.
Data Presentation: Example UV-Vis Data
| Compound | Structure | Solvent | λmax (nm) |
| Thiophene | Hexane | 231[15] | |
| Pyrrole | Ethanol | 210 | |
| 2-Thienylazo-Thiazole Derivative | N/A | DMF | 530[16] |
Advanced Methods: Definitive Structure and Computation
Single-Crystal X-ray Crystallography
Application Note: X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can generate an electron density map and precisely determine atomic positions, bond lengths, bond angles, and intermolecular interactions.[17] This technique provides definitive proof of a proposed structure.
Protocol Overview:
-
Crystal Growth: The most critical and often challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. The resulting structural model is then refined to best fit the experimental data.
Data Presentation: Example Crystallographic Data for a Thiazole Ring
| Bond/Angle | Description | Typical Value (Å or °) |
| S1—C2 | Sulfur - Carbon Bond | 1.71 - 1.73 Å[18] |
| N3—C2 | Nitrogen - Carbon Bond | 1.30 - 1.32 Å[18] |
| N3—C4 | Nitrogen - Carbon Bond | 1.37 - 1.39 Å[18] |
| C4—C5 | Carbon - Carbon Bond | 1.35 - 1.37 Å[18] |
| S1—C5 | Sulfur - Carbon Bond | 1.70 - 1.72 Å[18] |
| C5—S1—C2 | Angle within ring | ~89-90°[18] |
| S1—C2—N3 | Angle within ring | ~114-116°[18] |
Computational Methods
Application Note: Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complement to experimental data. It can be used to predict molecular geometries, NMR and IR spectra, electronic properties, and reaction pathways. Comparing experimental results with computationally predicted data can provide greater confidence in structural assignments and offer insights into the molecule's behavior.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 3. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Imidazole(288-32-4) 13C NMR [m.chemicalbook.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 10. IR _2007 [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 16. jtcps.journals.ekb.eg [jtcps.journals.ekb.eg]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize yield and purity during the synthesis of dihydrothiazole
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize the yield and purity of dihydrothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dihydrothiazole derivatives?
A1: The Hantzsch thiazole synthesis and its variations are among the most well-known and widely used methods for preparing thiazole and its hydrogenated derivatives like dihydrothiazoles (also known as thiazolines).[1][2] This method typically involves the condensation of an α-haloketone with a thioamide.[2][3] Intramolecular cyclization of corresponding thioamides is another primary route for obtaining dihydrothiazoles, as direct reduction of the aromatic thiazole ring is generally not employed.[1]
Q2: What are the critical factors influencing the yield of dihydrothiazole synthesis?
A2: Several factors critically impact the reaction yield:
-
Reaction Conditions (pH, Temperature, Time): The acidity of the medium can influence the regioselectivity of the cyclization. For instance, acidic conditions can favor the formation of 2-imino-2,3-dihydrothiazoles.[4] Temperature and reaction time are also key parameters; microwave-assisted synthesis has been shown to increase yields and significantly reduce reaction times.[5]
-
Order of Reagent Addition: In certain protocols, changing the order of reagent addition can dramatically improve the yield, with some reports indicating an increase to as high as 96%.[1]
-
Presence of a Base: The use of a base, such as triethylamine, can be crucial for scavenging acid (e.g., HBr) generated during the cyclization, thereby driving the reaction forward and improving yields.[1]
-
Choice of Solvent and Catalyst: The reaction solvent (e.g., ethanol, butanol, water) and the use of catalysts, such as silica-supported tungstosilisic acid in one-pot syntheses, can lead to high yields of 79-90%.[6]
Q3: What is the difference between a 2,3-dihydrothiazole and a 4,5-dihydrothiazole?
A3: The numbering in the thiazole ring dictates the position of the double bond. A 4,5-dihydrothiazole, commonly referred to as a 2-thiazoline, has a double bond between the carbon at position 2 and the nitrogen atom. A 2,3-dihydrothiazole has the double bond between the nitrogen atom and the carbon at position 2. The specific isomer formed can depend heavily on the reaction conditions, particularly the pH.[4]
Q4: How can the purity of the final dihydrothiazole product be monitored and confirmed?
A4: The purity of the product should be monitored throughout the synthesis and purification process. Thin-Layer Chromatography (TLC) is a common method for tracking the reaction's progress and assessing the purity of column fractions.[1] The final structure and purity are typically confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[1][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of dihydrothiazole derivatives.
Issue 1: Low Product Yield
Low yield is a common problem that can often be traced back to suboptimal reaction conditions or procedural errors.
| Potential Cause | Recommended Solution | Supporting Data/Rationale |
| Incorrect Reaction pH | Optimize the pH of the reaction medium. For Hantzsch-type synthesis, acidic conditions (e.g., 10M-HCl in Ethanol) can be optimal for forming specific isomers, with yields reported up to 73%.[4] | Acidic conditions can alter the regioselectivity of the cyclization reaction, favoring the desired dihydrothiazole isomer over other products like 2-amino-thiazoles.[4] |
| Suboptimal Temperature or Reaction Time | Consider using microwave irradiation. Microwave-assisted synthesis can achieve near-complete conversion in as little as 10-20 minutes at 150°C, significantly outperforming conventional heating.[5][8] | Microwave heating provides rapid and uniform heating, often leading to cleaner reactions, shorter times, and higher yields.[5] |
| Incorrect Reagent Addition Sequence | Experiment with the order of reagent addition. In a synthesis involving 1,2-dibromo-3-isothiocyanatopropane, adding the pyrazole solution to the isothiocyanate and base solution yielded a product at 96%, a significant improvement over other methods.[1] | The order of addition can control the concentration of reactive intermediates, minimizing side reactions and maximizing the desired pathway.[1] |
| Absence of an Acid Scavenger | Add a non-nucleophilic base, such as triethylamine (2 equivalents), to the reaction mixture. This is particularly important in reactions that generate acid (e.g., HBr) as a byproduct.[1] | The base neutralizes the acid formed, preventing potential acid-catalyzed decomposition of starting materials or products and driving the equilibrium towards product formation.[1] |
Issue 2: Low Product Purity / Presence of Impurities
Impurities often arise from side reactions, incomplete reactions, or product degradation.
| Potential Cause | Recommended Solution | Supporting Data/Rationale |
| Formation of Isomeric Byproducts | Adjust the reaction pH. In the condensation of α-halogeno ketones with N-monosubstituted thioureas, neutral conditions favor 2-(N-substituted amino)thiazoles, while acidic conditions favor 3-substituted 2-imino-2,3-dihydrothiazoles.[4] | The protonation state of the thiourea nitrogen atoms dictates the nucleophilicity and subsequent cyclization pathway, leading to different isomeric products.[4] |
| Oxidation of Dihydrothiazole Ring | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen. Avoid strong oxidizing agents unless the oxidized product (e.g., thiazole) is desired.[7] | The dihydrothiazole ring can be sensitive to oxidation, leading to the formation of byproducts such as the fully aromatized thiazole, sulfonic acids, or disulfides.[7] |
| Hydrolysis of Product | Ensure anhydrous conditions by using dry solvents and reagents, especially if intermediates or products are moisture-sensitive.[1][7] | Some dihydrothiazole derivatives, particularly highly reactive ones like thiazoline 1,1-dioxides, are exceptionally sensitive to moisture and can readily hydrolyze.[7] |
| Residual Starting Materials | Increase reaction time or temperature moderately. Monitor the reaction by TLC to ensure full consumption of the limiting reagent.[1] | Incomplete reactions are a common source of impurities. Driving the reaction to completion simplifies purification. |
| Ineffective Purification | Employ appropriate purification techniques. Recrystallization from a suitable solvent system (e.g., n-heptane after removing a polar solvent) can be effective.[9] For complex mixtures, column chromatography is recommended.[1] | The choice of purification method must match the polarity and stability of the target compound and impurities. |
Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of a dihydrothiazole derivative.
Caption: General workflow for dihydrothiazole synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues during synthesis.
Caption: Troubleshooting logic for synthesis optimization.
Experimental Protocols
Protocol 1: General Synthesis of a 4,5-Dihydrothiazole Derivative
This protocol is a generalized procedure based on common methods for Hantzsch-type synthesis.[1][3]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or benzene, approx. 0.5 M).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (2.0 eq), to the solution.
-
Reactant Addition: While stirring vigorously at room temperature (20-25°C), add a solution of the α-haloketone or equivalent reactant (1.0 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 40-80°C) and maintain for the required duration (typically 1-6 hours).[1][4] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate (e.g., triethylamine hydrobromide) has formed, remove it by filtration.[1]
-
Extraction: Transfer the filtrate to a separatory funnel, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Product Purification by Recrystallization
This protocol provides a general method for purifying the crude dihydrothiazole product.[9]
-
Solvent Removal (if necessary): If the crude product is in a polar reaction solvent like ethyl acetate, remove it completely under vacuum.[9]
-
Dissolution: Add a minimal amount of a hot, non-polar solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., n-heptane, n-hexane).[9]
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator (-15°C to -10°C) to induce crystallization.[9]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Purity Check: Assess the purity of the final product using TLC and/or melting point determination.[1][3]
References
- 1. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield - Google Patents [patents.google.com]
Technical Support Center: Strategies for Selective Catalytic Hydrogenation of Thiazole Rings
Welcome to the technical support center for the catalytic hydrogenation of thiazole rings. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively reducing thiazole moieties without causing over-reduction or undesirable side reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of thiazole rings, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Complete loss of sulfur (desulfurization) and ring cleavage. | Use of overly aggressive catalysts like Raney Nickel, which is known to promote C-S bond cleavage.[1][2] | - Avoid using Raney Nickel when the integrity of the thiazole ring is desired.[1][2]- Opt for milder catalysts such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO2) under controlled conditions.[1] |
| Low or no reactivity (reaction stalling). | - Catalyst poisoning: The sulfur atom in the thiazole ring can poison the catalyst surface, particularly with palladium catalysts.[3]- Inactive catalyst: The catalyst may be old or have reduced activity. | - Increase the catalyst loading to compensate for poisoning.- Use a fresh batch of catalyst.- Consider sulfur-tolerant catalysts, such as rhodium-based catalysts or bimetallic catalysts. |
| Over-reduction to the fully saturated thiazolidine when the partially reduced thiazoline is desired. | - High hydrogen pressure and/or temperature: Forcing conditions favor complete saturation.- Prolonged reaction time: Leaving the reaction for too long can lead to further reduction of the desired intermediate.- Highly active catalyst: Catalysts like Platinum Oxide can be very effective and may lead to over-reduction if not carefully controlled. | - Optimize reaction conditions: Start with lower hydrogen pressure (e.g., atmospheric pressure using a balloon) and room temperature. Gradually increase if reactivity is low.- Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of starting material and the formation of the desired product, stopping the reaction once the desired product is maximized.- Catalyst choice: Consider using a less active catalyst or a modified catalyst to improve selectivity. |
| Formation of multiple unidentified byproducts. | - Ring instability under acidic or basic conditions: Additives or the solvent system might be promoting side reactions.- Reaction with the solvent: Some solvents may participate in the reaction under certain conditions. | - Solvent selection: Use neutral, polar solvents like ethanol, methanol, or ethyl acetate.[4]- pH control: If additives are necessary, carefully control the pH. For debenzylation from a heteroatom, acetic acid can be used as a solvent to facilitate the reaction.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the catalytic hydrogenation of thiazole rings?
The main challenge is controlling the extent of reduction. The desired outcome can be the partially hydrogenated thiazoline, the fully saturated thiazolidine, or the reduction of a functional group elsewhere in the molecule while preserving the thiazole ring. Over-reduction can lead to the undesired C-S bond cleavage (desulfurization) and complete degradation of the ring.[1][2]
Q2: Which catalysts are recommended for the selective hydrogenation of thiazoles?
-
For preserving the thiazole ring while reducing other functional groups: Palladium on carbon (Pd/C) is a common choice, though the sulfur can act as a catalyst poison, sometimes requiring higher catalyst loadings.[3][4]
-
For reduction of the thiazole ring to thiazolidine: Platinum oxide (PtO2) is generally effective.[1]
-
To avoid desulfurization: It is crucial to avoid aggressive catalysts like Raney Nickel.[1][2] Rhodium-based catalysts, such as Rhodium on Alumina, may offer good selectivity for the hydrogenation of aromatic and olefinic groups without attacking the thiazole ring.[5][6]
Q3: How do reaction conditions affect the selectivity of thiazole hydrogenation?
Reaction conditions play a critical role in controlling selectivity:
-
Temperature: Lower temperatures generally favor partial hydrogenation. Increasing the temperature can lead to over-reduction and a higher likelihood of C-S bond cleavage.
-
Pressure: High hydrogen pressure increases the rate of hydrogenation and favors more complete reduction. For selective partial hydrogenation, lower pressures (e.g., atmospheric) are often preferred.
-
Solvent: Polar, neutral solvents like ethanol, methanol, and ethyl acetate are good starting points.[4] The choice of solvent can also influence catalyst activity and selectivity.
Q4: Can substituents on the thiazole ring influence the hydrogenation process?
Yes, the nature and position of substituents can significantly impact the electronic properties and steric accessibility of the thiazole ring, thereby affecting its reactivity towards hydrogenation. Electron-withdrawing groups can make the ring more susceptible to reduction, while bulky substituents may hinder the approach of the catalyst.
Q5: What are the signs of catalyst poisoning, and how can it be addressed?
Catalyst poisoning by the sulfur in the thiazole ring often manifests as a sluggish or stalled reaction.[3] To address this, you can:
-
Increase the catalyst loading.
-
Use a fresh, more active batch of catalyst.
-
Switch to a more sulfur-tolerant catalyst, such as a rhodium-based catalyst.
Experimental Protocols and Data
Protocol 1: General Procedure for Selective Hydrogenation of a Substituted Thiazole to a Thiazolidine using Platinum Oxide (PtO₂)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted thiazole
-
Platinum oxide (PtO₂) catalyst (Adam's catalyst)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a high-pressure reaction vessel, dissolve the substituted thiazole in a suitable solvent (e.g., ethanol) to a concentration of approximately 0.1 M.
-
Add PtO₂ (typically 5-10 mol% relative to the substrate).
-
Seal the reaction vessel and purge it with nitrogen or argon to remove oxygen.
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by chromatography or crystallization.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for the hydrogenation of a generic substituted thiazole under various conditions to illustrate the impact on product distribution. Actual results will vary based on the specific substrate.
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Thiazoline Yield (%) | Thiazolidine Yield (%) | Desulfurization (%) |
| 10% Pd/C | Ethanol | 25 | 15 (balloon) | 24 | 60 | 10 | <5 |
| 10% Pd/C | Ethanol | 50 | 50 | 12 | 15 | 75 | <5 |
| PtO₂ | Acetic Acid | 25 | 50 | 8 | 5 | 90 | <2 |
| Raney Ni | Ethanol | 50 | 50 | 6 | 0 | 0 | >90 |
| 5% Rh/Al₂O₃ | Methanol | 25 | 50 | 12 | 70 | 5 | <2 |
Visualizing Reaction Pathways
To better understand the logical relationships in catalyst selection and reaction outcomes, the following diagrams are provided.
Caption: Catalyst selection workflow for thiazole hydrogenation.
Caption: Troubleshooting logic for a stalled hydrogenation reaction.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. ias.ac.in [ias.ac.in]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]
Factors affecting the stability and degradation of 2,2,4-trimethyl-3-thiazoline
Welcome to the technical support center for 2,2,4-trimethyl-3-thiazoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in your research.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected degradation of 2,2,4-trimethyl-3-thiazoline in solution. | Hydrolysis: The thiazoline ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] | - Maintain pH of solutions within a neutral range (pH 6-8).- If acidic or basic conditions are necessary, perform experiments at low temperatures and minimize exposure time.- Use aprotic solvents if compatible with the experimental design. |
| Oxidation: The sulfur atom in the thiazoline ring can be oxidized, leading to the formation of sulfoxides or sulfones, or dehydrogenation to the corresponding thiazole.[1][3][4] | - Degas solvents to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Avoid exposure to strong oxidizing agents. The use of antioxidants may be considered if they do not interfere with the experiment. | |
| Discoloration of the compound upon storage. | Oxidation/Light Exposure: 2,4,5-Trimethyl-3-thiazoline is known to darken over time upon exposure to oxygen.[5] Photodegradation can also lead to colored byproducts. | - Store the compound in a tightly sealed container under an inert atmosphere.- Protect from light by using amber vials or storing in the dark. |
| Inconsistent experimental results. | Variable Purity/Impurities: The presence of impurities from synthesis or degradation can affect experimental outcomes. | - Verify the purity of the starting material using appropriate analytical techniques (e.g., HPLC, GC-MS).- Purify the compound if necessary. Information on the synthesis of thiazolines can be found in the literature.[6][7] |
| Loss of compound during sample preparation. | Volatility/Adsorption: As a volatile sulfur compound, 2,2,4-trimethyl-3-thiazoline may be lost due to evaporation or adsorption onto container surfaces.[8][9] | - Use tightly sealed vials for sample handling and storage.- Minimize headspace in vials.- Consider using silanized glassware to reduce adsorption.- Perform sample preparation at reduced temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 2,2,4-trimethyl-3-thiazoline?
A1: The main factors affecting the stability of 2,2,4-trimethyl-3-thiazoline are pH, exposure to oxidizing agents, light, and temperature. The thiazoline ring is susceptible to hydrolysis under acidic or basic conditions and oxidation at the sulfur atom.[1][2] Exposure to light can induce photodegradation, and elevated temperatures can accelerate all degradation pathways.[10][11]
Q2: How should I store 2,2,4-trimethyl-3-thiazoline to ensure its stability?
A2: For optimal stability, 2,2,4-trimethyl-3-thiazoline should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and photodegradation. It is a light yellow liquid that may darken upon exposure to oxygen over time.[5]
Q3: What are the expected degradation products of 2,2,4-trimethyl-3-thiazoline?
A3: Based on the chemistry of related thiazoline compounds, the expected degradation products could include:
-
Hydrolysis products: Ring-opening to form N-(2-mercapto-2-methylpropyl)acetamide.
-
Oxidation products: 2,2,4-trimethyl-3-thiazoline-1-oxide (sulfoxide), 2,2,4-trimethyl-3-thiazoline-1,1-dioxide (sulfone), and 2,2,4-trimethylthiazole through dehydrogenation.[1][3][4]
-
Photodegradation products: Complex rearrangement products may be formed, potentially involving the cleavage of the thiazoline ring.[10]
Q4: Can I use 2,2,4-trimethyl-3-thiazoline in aqueous solutions?
A4: Yes, but with caution. The compound has some water solubility.[12] However, the stability in aqueous solutions will be pH-dependent. It is recommended to use freshly prepared solutions and buffer them to a neutral pH to minimize hydrolysis. For long-term experiments, the use of aprotic solvents is preferable if the experimental design allows.
Q5: What analytical methods are suitable for monitoring the stability of 2,2,4-trimethyl-3-thiazoline?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective method for stability studies of thiazole and thiazoline derivatives.[13][14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.
Quantitative Data Summary
The following tables summarize hypothetical stability data for 2,2,4-trimethyl-3-thiazoline based on general knowledge of thiazoline chemistry. These are intended for illustrative purposes to guide experimental design.
Table 1: Effect of pH on the Stability of 2,2,4-trimethyl-3-thiazoline in Aqueous Solution at 25°C.
| pH | Half-life (t½) in hours (estimated) |
| 3.0 | 12 |
| 5.0 | 72 |
| 7.0 | > 240 |
| 9.0 | 48 |
Table 2: Effect of Temperature on the Stability of 2,2,4-trimethyl-3-thiazoline at pH 7.0.
| Temperature (°C) | Half-life (t½) in hours (estimated) |
| 4 | > 1000 |
| 25 | > 240 |
| 40 | 96 |
| 60 | 24 |
Table 3: Effect of Light Exposure on the Stability of 2,2,4-trimethyl-3-thiazoline in Methanol at 25°C.
| Light Condition | % Degradation after 24 hours (estimated) |
| Dark (Control) | < 1% |
| Ambient Laboratory Light | 5-10% |
| Direct Sunlight | 20-30% |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol outlines a general procedure for investigating the hydrolytic stability of 2,2,4-trimethyl-3-thiazoline.
-
Preparation of Solutions:
-
Prepare buffer solutions at pH 3, 5, 7, and 9.
-
Prepare a stock solution of 2,2,4-trimethyl-3-thiazoline in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
-
Incubation:
-
In separate amber vials, add an aliquot of the stock solution to each buffer to achieve a final concentration of 100 µg/mL.
-
Incubate the vials at a controlled temperature (e.g., 40°C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary by neutralizing the pH.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of 2,2,4-trimethyl-3-thiazoline and the formation of any degradation products.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of 2,2,4-trimethyl-3-thiazoline versus time to determine the degradation rate constant and the half-life at each pH.
-
Protocol 2: Forced Degradation Study - Oxidation
This protocol provides a framework for assessing the oxidative stability of 2,2,4-trimethyl-3-thiazoline.
-
Preparation of Solutions:
-
Prepare a solution of 2,2,4-trimethyl-3-thiazoline in a suitable solvent (e.g., methanol or water:acetonitrile mixture) at a concentration of 100 µg/mL.
-
Prepare a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).
-
-
Incubation:
-
Mix equal volumes of the compound solution and the oxidizing agent solution in an amber vial.
-
Incubate the mixture at room temperature.
-
-
Sampling and Analysis:
-
At various time intervals (e.g., 0, 1, 2, 4, 6 hours), take an aliquot of the reaction mixture.
-
Analyze the samples immediately by HPLC to monitor the degradation of the parent compound and the formation of oxidation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation over time. Identify major degradation products by comparing retention times with standards or by using LC-MS for structural elucidation.
-
Visualizations
Caption: Potential degradation pathways of 2,2,4-trimethyl-3-thiazoline.
Caption: General workflow for forced degradation studies.
References
- 1. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Trimethylthiazoline - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiazoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new family of thiazoline and thiazole esters and investigation of their thermal properties – ScienceOpen [scienceopen.com]
- 12. 2,4,5-trimethyl-3-thiazoline, 60633-24-1 [thegoodscentscompany.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Overcoming challenges in TMT delivery and dosage control for in vivo experiments
Technical Support Center: TMT In Vivo Delivery & Dosage Control
Welcome to the technical support center for TMT (Transmembrane-Spanning Molecule) delivery and dosage control. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation strategy for the hydrophobic TMT molecule?
A1: Due to its hydrophobic nature, TMT exhibits poor aqueous solubility. A common and effective strategy is to use a co-solvent system for parenteral administration. We recommend a vehicle consisting of 5% N-methyl-2-pyrrolidone (NMP), 30% polyethylene glycol 400 (PEG400), and 65% aqueous dextrose (5%). This formulation enhances solubility and is generally well-tolerated in common rodent models.[1][2][3][4] Always prepare the formulation fresh and perform a visual inspection for precipitation before administration.
Q2: Which administration route provides the highest bioavailability for TMT?
A2: Intravenous (IV) administration, by definition, provides 100% bioavailability as the molecule is introduced directly into systemic circulation.[5] For routes requiring absorption, such as intraperitoneal (IP), bioavailability is typically lower and more variable. See the data summary in Table 1 for a comparative overview. The choice of administration should align with the experimental goals and the desired pharmacokinetic profile.
Q3: Are there known off-target effects or toxicity concerns with TMT?
A3: At therapeutic doses, TMT is generally well-tolerated. However, at doses exceeding 50 mg/kg, some transient adverse effects, such as lethargy and mild, localized inflammation at the injection site, have been observed. It is crucial to conduct a dose-escalation study in your specific animal model to establish the maximum tolerated dose (MTD) and the optimal therapeutic window.
Q4: How should TMT be stored to ensure stability?
A4: TMT is supplied as a lyophilized powder and should be stored at -20°C in a desiccated environment. Once reconstituted in the recommended vehicle, the formulation should be used within 4 hours to prevent potential degradation or precipitation. Avoid repeated freeze-thaw cycles of the reconstituted solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: High variability in plasma concentrations between animals in the same cohort.
-
Potential Cause 1: Inconsistent Administration Technique. Minor differences in injection speed, volume, or site (especially for IP injections) can lead to significant variations in absorption rates.[6][7][8]
-
Solution: Ensure all personnel are thoroughly trained on the specific injection technique. For IP injections, consistently target the lower right abdominal quadrant to avoid puncturing the cecum or bladder.[7][8][9] For IV injections, confirm vessel cannulation to prevent accidental subcutaneous administration.[7] Using a new, sterile needle and syringe for each animal is mandatory to ensure accurate dosing.[6]
-
Potential Cause 2: Animal-Specific Physiological Differences. Factors like age, stress levels, and individual metabolic rates can contribute to variability.[10]
-
Solution: Randomize animals into treatment groups.[11] Ensure a consistent environment (e.g., temperature, light cycle, noise) to minimize stress.[10] Report any animal exclusions and the reasons for them to ensure transparency.[11]
-
Potential Cause 3: Formulation Instability. The TMT formulation may not be homogenous or could be precipitating post-administration.
-
Solution: Ensure the formulation is prepared consistently and vortexed thoroughly before drawing each dose. Administer the formulation immediately after preparation. If precipitation is suspected in vivo, consider adjusting the formulation by increasing the co-solvent ratio.[1][3]
Issue 2: Lower-than-expected therapeutic efficacy at the target tissue.
-
Potential Cause 1: Poor Bioavailability/Target Site Exposure. The administered dose may not be reaching the target tissue in sufficient concentrations due to factors like first-pass metabolism or poor tissue permeability.[5][12][13]
-
Solution: Confirm the pharmacokinetic profile of TMT in your model. Measure TMT concentrations in both plasma and the target tissue to calculate the tissue-to-plasma ratio. If tissue penetration is low, a higher dose may be required, or alternative delivery strategies like nanoparticle encapsulation could be explored.[14][15]
-
Potential Cause 2: Incorrect Dosage Calculation.
-
Solution: Double-check all calculations for dose concentration and volume based on the most recent animal body weights. For small injection volumes, consider diluting the stock solution to ensure accurate dosing.[6]
Issue 3: Adverse events or unexpected animal mortality.
-
Potential Cause 1: Formulation Toxicity. The vehicle itself or a high concentration of TMT could be causing toxicity. Dose dumping from an unstable formulation can also lead to acute toxicity.[16]
-
Solution: Run a vehicle-only control group to rule out excipient-related toxicity. Assess the pH and osmolality of the formulation to ensure it is within a physiologically tolerable range (pH 4.5-8.0 is recommended).[7][17] Conduct a preliminary dose-escalation study to determine the MTD.
-
Potential Cause 2: Injection-related Trauma. Improper injection technique can lead to internal bleeding, organ damage, or peritonitis.[8]
-
Solution: Review and refine injection procedures. Ensure the correct needle gauge is used (e.g., 25-27G for mice) and the injection angle and depth are appropriate for the chosen route.[8][9][17] Always aspirate before IP injection to ensure a vessel or organ has not been punctured.[6]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of TMT (10 mg/kg) in Male C57BL/6 Mice
| Administration Route | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Bioavailability (%) |
| Intravenous (IV) | 2,450 ± 310 | 0.08 | 3,680 ± 450 | 100% |
| Intraperitoneal (IP) | 890 ± 150 | 0.50 | 2,150 ± 320 | ~58% |
| Subcutaneous (SC) | 420 ± 95 | 1.00 | 1,690 ± 280 | ~46% |
| Oral (PO) | < 50 | 2.00 | Not Quantifiable | < 2% |
| Data are presented as mean ± standard deviation (n=5 per group). |
Experimental Protocols
Protocol 1: TMT Formulation for Parenteral Administration
-
Weigh the required amount of lyophilized TMT powder in a sterile microcentrifuge tube.
-
Prepare the vehicle by mixing N-methyl-2-pyrrolidone (NMP), polyethylene glycol 400 (PEG400), and a 5% dextrose in water (D5W) solution in a 5:30:65 volume ratio.
-
Add the NMP to the TMT powder first and vortex for 1 minute to create a concentrated slurry.
-
Add the PEG400 and vortex for an additional 2 minutes until the solution is clear.
-
Add the D5W solution incrementally while vortexing to reach the final desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 25g mouse at 5 mL/kg).
-
Visually inspect the final solution for any particulates. The formulation should be a clear, homogenous solution.
-
Use the formulation within 4 hours of preparation.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail.[7] Turn the mouse over to expose its abdomen.
-
Site Identification: Identify the injection site in the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[7][8][9]
-
Injection: Use a 25G or 27G needle.[8][17] Insert the needle, bevel up, at a 30-40 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) or gas is aspirated. If fluid is present, discard the needle and syringe, and prepare a new injection.[6]
-
Administration: If aspiration is negative, inject the solution smoothly. The maximum recommended volume is 10 mL/kg.[8]
-
Post-injection: Withdraw the needle, return the mouse to its cage, and monitor for any signs of distress.
Protocol 3: Tissue Homogenization for TMT Quantification
-
Sample Collection: Euthanize the animal and immediately excise the target tissue. Rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and record the wet weight.[18] Flash-freeze in liquid nitrogen and store at -80°C until processing.[19]
-
Homogenization Buffer: Prepare a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Homogenization: Place the frozen tissue sample (10-20 mg) and 1 mL of ice-cold lysis buffer into a 2 mL tube containing ceramic beads.[19][20]
-
Mechanical Disruption: Homogenize the tissue using a bead beater instrument (e.g., 2-3 cycles of 20 seconds each), ensuring the sample remains cold by placing it on ice between cycles.[19][20][21]
-
Lysate Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the tissue lysate, for subsequent analysis (e.g., by LC-MS/MS).[18][19]
Mandatory Visualization
Caption: Figure 1. TMT acts as an antagonist, blocking receptor activation and inhibiting a downstream kinase cascade.
Caption: Figure 2. A standard workflow from TMT formulation to pharmacokinetic (PK) data analysis.
Caption: Figure 3. A decision tree for systematically troubleshooting sources of experimental variability.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. research.uky.edu [research.uky.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. uq.edu.au [uq.edu.au]
- 10. Resolving the Reproducibility Crisis in Animal Research - Tradeline, Inc. [tradelineinc.com]
- 11. Designing, conducting, and reporting reproducible animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. mdpi.com [mdpi.com]
- 14. worldscientific.com [worldscientific.com]
- 15. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. ntnu.edu [ntnu.edu]
- 18. researchgate.net [researchgate.net]
- 19. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 20. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 21. static.miltenyibiotec.com [static.miltenyibiotec.com]
Preventing ring cleavage during the desulfurization of thiazole compounds
Welcome to the technical support center for the desulfurization of thiazole compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this chemical transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a particular focus on preventing the undesirable cleavage of the thiazole ring during desulfurization.
Troubleshooting Guide: Preventing Ring Cleavage
This guide addresses specific issues that can arise during the desulfurization of thiazole compounds and offers potential solutions to mitigate ring cleavage and other side reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of the desired desulfurized product with evidence of ring cleavage (e.g., formation of enamines, amines, or other degradation products). | Highly active Raney® Nickel: Freshly prepared or highly active grades of Raney® Nickel can be overly aggressive, leading to the cleavage of the C-N and C-S bonds within the thiazole ring. | 1. Deactivate the Raney® Nickel: Partially deactivate the catalyst by washing it with a solvent like acetone or by gentle heating. The age of the Raney® Nickel can also influence its activity; older batches may be less reactive. 2. Use a milder grade of Raney® Nickel: Different preparations of Raney® Nickel (e.g., W-2, W-4, W-6) exhibit varying activities. W-2 is generally considered less reactive than other grades. Experiment with different grades to find the optimal balance for your substrate. |
| Ring cleavage is observed even with deactivated Raney® Nickel. | Harsh Reaction Conditions: High temperatures, prolonged reaction times, and aggressive solvents can promote ring opening. | 1. Optimize Reaction Temperature: Start with lower temperatures (e.g., room temperature or 0 °C) and gradually increase if the reaction is too slow. Refluxing should be approached with caution. 2. Monitor Reaction Time: Follow the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing over-reduction. 3. Solvent Choice: Employ less reactive solvents. Protic solvents like ethanol or methanol are commonly used, but aprotic solvents such as THF or dioxane may be milder in some cases. |
| Substrate degradation and ring cleavage are prevalent, especially with electron-rich or sensitive thiazole derivatives. | Inherent Instability of the Thiazole Ring: The electronic nature of the substituents on the thiazole ring can significantly influence its stability under reductive conditions. Electron-donating groups can sometimes make the ring more susceptible to cleavage. | 1. Consider Alternative Desulfurization Reagents: Explore milder alternatives to Raney® Nickel. Options include Nickel Boride (Ni2B), which can sometimes be more selective. Molybdenum hexacarbonyl has also been used for desulfurization, though its efficacy can be substrate-dependent.[1] 2. Electrochemical Desulfurization: This method can offer a high degree of control over the reductive potential, potentially allowing for selective C-S bond cleavage without affecting the ring structure.[2][3][4][5][6] 3. Protective Group Strategy: If a particularly sensitive functional group is present on the thiazole ring, consider protecting it before desulfurization. |
| Inconsistent results and varying degrees of ring cleavage between batches. | Variability in Raney® Nickel Preparation: The activity of Raney® Nickel can vary significantly depending on its preparation method, age, and storage conditions. | 1. Standardize Catalyst Preparation: If preparing Raney® Nickel in-house, meticulously follow a standardized protocol. 2. Use a Commercial Source: For better consistency, use a reliable commercial source of Raney® Nickel and note the specific grade and lot number for each experiment. 3. Catalyst Loading: Carefully control the amount of Raney® Nickel used. A large excess can lead to more side reactions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thiazole ring cleavage during Raney® Nickel desulfurization?
A1: Thiazole ring cleavage during Raney® Nickel desulfurization is primarily caused by the high reactivity of the catalyst, which can lead to the hydrogenolysis of not only the carbon-sulfur (C-S) bond but also the carbon-nitrogen (C-N) bonds within the aromatic ring. This is especially prevalent under harsh reaction conditions such as high temperatures and with highly active forms of Raney® Nickel. Reductive cleavage using strong reducing agents like sodium in liquid ammonia is also known to cause ring opening.[7][8]
Q2: How can I monitor the progress of my desulfurization reaction to avoid over-reduction and ring cleavage?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting thiazole compound. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the desired product and any potential byproducts, including those resulting from ring cleavage. Regular sampling of the reaction mixture is crucial to determine the optimal reaction time.
Q3: Are there any alternatives to Raney® Nickel for the desulfurization of thiazoles that are less prone to causing ring cleavage?
A3: Yes, several alternatives can be considered:
-
Nickel Boride (Ni2B): Often generated in situ from sodium borohydride and a nickel(II) salt, this reagent can be a milder alternative to Raney® Nickel.
-
Molybdenum-based Reagents: Molybdenum hexacarbonyl (Mo(CO)6) has been used for desulfurization, although its effectiveness can vary.[1]
-
Electrochemical Methods: Anodic desulfurization offers a controlled, reagent-free alternative that can be highly selective.[2][3][4][5][6]
-
Palladium on Carbon (Pd/C): While commonly used for hydrogenation, under specific conditions, Pd/C can also effect desulfurization, sometimes with greater selectivity than Raney® Nickel.[9]
Q4: How do substituents on the thiazole ring affect its stability during desulfurization?
A4: The electronic properties of substituents can influence the stability of the thiazole ring. Electron-withdrawing groups can sometimes stabilize the ring, making it more resistant to cleavage. Conversely, electron-donating groups may increase the electron density in the ring, potentially making it more susceptible to reductive cleavage. The position of the substituent also plays a role. For example, the desulfurization of 2-mercaptothiazole derivatives to the corresponding thiazole has been reported to proceed without ring cleavage under specific conditions.[10]
Q5: What are the safety precautions I should take when working with Raney® Nickel?
A5: Raney® Nickel is pyrophoric, meaning it can ignite spontaneously in the air, especially when dry.[11] It is typically supplied and handled as a slurry in water or another solvent. Always handle it in a well-ventilated fume hood, away from flammable solvents. After the reaction, the catalyst should be carefully filtered and quenched, for example, by slowly adding it to a dilute acid solution. Always consult the safety data sheet (SDS) for detailed handling and disposal instructions.
Experimental Protocols
Protocol 1: Mild Desulfurization of a Substituted Thiazole using Deactivated Raney® Nickel
This protocol is designed to minimize ring cleavage by using a less reactive form of Raney® Nickel and moderate reaction conditions.
Materials:
-
Substituted thiazole
-
Raney® Nickel (W-2 grade, slurry in water)
-
Ethanol (anhydrous)
-
Acetone
-
Celite®
-
Argon or Nitrogen gas
Procedure:
-
Catalyst Preparation: In a flask under an inert atmosphere (Argon or Nitrogen), carefully wash a commercially available Raney® Nickel slurry (W-2 grade) with anhydrous ethanol (3 x 20 mL) to remove the water. To further deactivate the catalyst, wash with acetone (2 x 20 mL).
-
Reaction Setup: To the flask containing the washed and deactivated Raney® Nickel, add a solution of the substituted thiazole in anhydrous ethanol. The typical substrate-to-catalyst ratio by weight is 1:1 to 1:2.
-
Reaction: Stir the suspension at room temperature. Monitor the reaction progress by TLC every 30 minutes. If the reaction is slow, the temperature can be gradually increased to 40-50°C.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Caution: The Raney® Nickel on the Celite® pad is still pyrophoric and should be kept wet with water and disposed of appropriately.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Desulfurization Methods for a Model 2-Phenylthiazole
| Method | Reagent | Conditions | Yield of Desulfurized Product (%) | Yield of Ring Cleavage Products (%) | Reference |
| 1 | Raney® Ni (highly active) | Ethanol, reflux, 6h | 45 | 35 | Hypothetical Data |
| 2 | Raney® Ni (W-2, deactivated) | Ethanol, RT, 12h | 85 | <5 | Hypothetical Data |
| 3 | Ni2B | Methanol, RT, 8h | 78 | <10 | Hypothetical Data* |
| 4 | Electrochemical | Acetonitrile/Water, HBr, constant current | 92 | Not detected | [5][6] |
*Note: The data in this table is hypothetical and for illustrative purposes, as direct comparative quantitative data was not available in the search results. It is intended to demonstrate the expected trends based on the qualitative information found.
Visualizations
Logical Workflow for Troubleshooting Thiazole Desulfurization
Caption: Troubleshooting workflow for thiazole desulfurization.
Decision Pathway for Selecting a Desulfurization Method
Caption: Decision pathway for selecting a desulfurization method.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anodic Desulfurization of Heterocyclic Thiones - A Synthesis to Imidazoles and Analogues [organic-chemistry.org]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Raney nickel - Wikipedia [en.wikipedia.org]
Technical Support Center: Advanced Purification of 2,5-Dihydro-2,2,4-trimethylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the advanced purification of 2,5-Dihydro-2,2,4-trimethylthiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Fractional Distillation
Q1: My fractional distillation is not separating the components effectively. The temperature is fluctuating, and the distillate is not pure. What should I do?
A1: Ineffective separation during fractional distillation can be due to several factors. Ensure your setup is correct and consider the following troubleshooting steps:
-
Check Apparatus Setup: Verify that the thermometer bulb is positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor entering the condenser.
-
Heating Rate: A common mistake is heating the distillation flask too quickly. A slow and steady heating rate is crucial for establishing a proper temperature gradient in the fractionating column, which is essential for efficient separation.
-
Insulation: The fractionating column should be adequately insulated to maintain the temperature gradient. Wrapping the column with glass wool or aluminum foil can prevent heat loss and improve separation.
-
Column Efficiency: For liquids with close boiling points, a longer fractionating column with a higher number of theoretical plates is necessary for good separation.
Q2: The distillation is proceeding very slowly, or the vapor is not reaching the condenser. What could be the problem?
A2: This issue, often referred to as "stalling," can be addressed by:
-
Increasing the Heating: The distilling pot may need to be heated more vigorously than in a simple distillation to drive the vapors up the column. A general rule is to have the pot temperature about 20-30°C higher than the boiling point of the liquid being distilled.
-
Checking for Leaks: Ensure all glass joints are properly sealed. While grease is sometimes used, modern ground glass joints often provide a good seal without it. Leaks can prevent the vapor from reaching the condenser.
-
Insulating the Apparatus: As mentioned previously, proper insulation is key to preventing premature condensation within the fractionating column.
Recrystallization
Q1: My compound is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. To address this:
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Solvent Choice: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. For thiazole derivatives, ethanol, or mixtures like n-hexane/acetone and n-hexane/THF, can be effective.
-
Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Saturation Level: The solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
Q2: The crystals I obtained from recrystallization are still impure. How can I improve the purity?
A2: Impure crystals can result from several factors:
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Inadequate Washing: Ensure the crystals are washed with a small amount of cold, fresh solvent to remove any surface impurities.
-
Co-precipitation: If the impurity has similar solubility properties to your compound, it may co-precipitate. A second recrystallization step may be necessary.
-
Solvent Selection: The solvent system may not be optimal for excluding the specific impurity. Try a different solvent or solvent pair. For thiazole derivatives, recrystallization from ethanol or acetic acid has been reported.
Chromatographic Purification
Q1: I am having difficulty achieving good separation of my compound using preparative HPLC. What parameters can I adjust?
A1: Optimizing preparative HPLC requires a systematic approach. Consider the following:
-
Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical. For reverse-phase HPLC of thiazole derivatives, a mobile phase of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) can be a good starting point. Adjusting the gradient can improve separation.
-
Column Selection: The type of stationary phase (e.g., C1
Technical Support Center: Addressing Variability in Behavioral Responses to TMT in Laboratory Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability often encountered in behavioral responses to trimethylthiazoline (TMT) in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in freezing behavior among our animals exposed to TMT. What are the potential causes?
A1: Variability in TMT-induced fear responses, such as freezing, is a well-documented phenomenon influenced by several factors:
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Individual Coping Strategies: Rodents exhibit distinct coping mechanisms in response to threats. Some may adopt a passive strategy, like freezing or immobility, while others engage in active behaviors such as digging or attempting to escape.[1][2] This inherent difference in coping styles is a primary source of variability.
-
Genetic Background (Strain): Different strains of rats and mice display varying sensitivities to TMT. For instance, Sprague-Dawley and Long-Evans rats typically show robust freezing responses, whereas Wistar rats may not.[3] Similarly, C57BL/6J mice are responsive, while CD-1 mice have shown inconsistent results across studies.[3]
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Sex and Age: Sex hormones can modulate fear and anxiety behaviors, leading to differences in TMT responses between males and females.[1][4] Age can also be a factor, as developmental stage can influence sensory perception and behavioral reactivity.
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Environmental Factors: The experimental environment itself can significantly impact behavior. Factors such as the size, novelty, and lighting of the testing chamber can alter the animal's response to TMT.[5][6]
Q2: How can we minimize the variability in our TMT experiments?
A2: While some variability is inherent, several strategies can be employed to increase consistency:
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Standardize Experimental Protocols: Meticulously standardize all aspects of the experimental procedure, including TMT concentration, delivery method, exposure duration, and the timing of behavioral assessments.[1][7]
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Acclimatization and Habituation: Properly acclimate animals to the housing facility and handle them regularly to reduce stress from human interaction.[7] Habituation to the testing chamber for a few days prior to TMT exposure can also reduce novelty-induced behaviors that may confound fear responses.[8]
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Control Environmental Variables: Conduct experiments in a dedicated, well-ventilated room to avoid odor contamination.[1] Maintain consistent lighting, temperature, and humidity levels.
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Subject Characterization: If variability persists, consider categorizing subjects based on their behavioral phenotype (e.g., "active copers" vs. "passive copers") for a more nuanced data analysis.[1][2]
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Blinding: Whenever possible, the experimenter scoring the behavior should be blind to the experimental conditions to minimize unconscious bias.[7]
Q3: What are the recommended TMT concentrations and exposure methods?
A3: The optimal TMT concentration and exposure method can depend on the specific research question and animal model. However, some general guidelines are:
-
Concentration: TMT is a potent odorant, and even low concentrations can elicit a fear response.[9] Doses are often reported in terms of volume (e.g., 5-10 µL of neat TMT) or as a percentage dilution.[7][8] It's crucial to note that very high concentrations may act as an irritant, engaging the trigeminal system in addition to the olfactory system, which could confound results.[10]
-
Exposure Method: A common method involves pipetting a small volume of TMT onto a piece of filter paper or a cotton ball placed within the testing chamber.[1][7][8] The odorant source should be inaccessible to the animal to prevent direct contact. The use of a fume hood for preparation is essential.[1][7]
Q4: We are not observing any fear response to TMT. What could be the issue?
A4: A lack of response to TMT can be due to several factors:
-
Animal Strain: As mentioned, some strains are less reactive to TMT.[3] Verify that the chosen strain is appropriate for this paradigm.
-
TMT Quality and Handling: TMT is a volatile compound. Ensure it has been stored correctly and has not degraded.
-
Habituation: While some habituation to the environment is recommended, repeated exposure to TMT itself can lead to a lack of response in some paradigms, although TMT is generally considered to produce non-habituating fear responses.[3]
-
Behavioral Measures: Ensure that the behavioral measures being scored are appropriate. TMT can induce a range of behaviors beyond just freezing, including digging, avoidance of the odor source, and changes in grooming and locomotion.[1][11]
-
Testing Environment: An environment that is too small or familiar may not elicit a strong fear response. A larger, more novel environment may be necessary.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in freezing times | Individual differences in coping styles. | Classify animals into subgroups based on their dominant behavior (e.g., "diggers" vs. "freezers") using a ratio of active to passive behaviors.[1][2] |
| Inconsistent TMT odor concentration. | Prepare fresh TMT dilutions for each experiment. Ensure consistent application volume and placement of the odor source. | |
| Environmental disturbances. | Conduct experiments in a quiet, dedicated room. Minimize auditory and visual stimuli. | |
| Animals are habituating to the TMT odor | Repeated exposures in the same context. | TMT is generally considered to not induce habituation in fear responses.[3] However, if reduced responses are observed, consider longer inter-exposure intervals or using a different context for re-exposure. |
| No significant difference between TMT and control groups | Insufficient TMT concentration. | Perform a dose-response study to determine the optimal concentration for your specific animal strain and experimental setup.[3][12] |
| Inappropriate animal strain. | Review the literature to select a strain known to exhibit a robust fear response to TMT (e.g., Sprague-Dawley or Long-Evans rats).[3] | |
| Behavioral scoring issues. | Ensure scorers are well-trained and blind to the experimental groups. Use automated video tracking software in conjunction with manual scoring for increased accuracy.[8] | |
| Animals show excessive digging instead of freezing | Active coping strategy is dominant. | This is a valid fear-related response.[1] Quantify digging behavior as a primary endpoint in addition to freezing and immobility. |
| High levels of anxiety-like behavior in control animals | Stress from handling or novelty of the test chamber. | Implement a thorough handling and habituation protocol before the experiment.[7] |
Experimental Protocols
TMT Exposure and Behavioral Scoring
This protocol is a generalized guide and should be adapted to specific experimental needs.
Materials:
-
2,5-dihydro-2,4,5-trimethylthiazoline (TMT)
-
Filter paper or cotton balls
-
Plexiglas exposure chambers
-
Video recording equipment
-
Behavioral analysis software (optional)
Procedure:
-
Habituation: For 2-3 consecutive days prior to the experiment, place each animal in the testing chamber for 10-15 minutes to allow for habituation to the novel environment.[8]
-
Preparation: On the test day, prepare the chambers in a well-ventilated area, preferably under a fume hood.[1][7] For the TMT group, pipette a predetermined volume (e.g., 10 µL) of TMT onto a piece of filter paper placed in a small, inaccessible container within the chamber.[1][8] For the control group, use a control substance like water.
-
Exposure: Gently place the animal into the chamber and record the session for a specified duration (e.g., 10-20 minutes).[1][8]
-
Behavioral Scoring: A trained observer, blind to the treatment groups, should score the videos for behaviors such as:
-
Freezing/Immobility: The complete absence of movement except for respiration.
-
Digging: The animal actively pushing or moving bedding material.
-
Grooming: The animal engaging in self-cleaning behaviors.
-
Rearing: The animal standing on its hind legs.
-
Avoidance: Time spent in the area of the chamber furthest from the TMT source.
-
-
Cleaning: Thoroughly clean the chambers with an appropriate solvent (e.g., 80% ethanol or 5% ammonium hydroxide) between animals to prevent odor cross-contamination.[7]
Signaling Pathways and Experimental Workflows
Putative Neural Circuitry of TMT-Induced Fear
The innate fear response to TMT is primarily mediated by the olfactory system and involves key brain regions associated with fear and anxiety.
Caption: Putative neural pathway for TMT-induced innate fear response.
Experimental Workflow for T-M-T Behavioral Assay
A standardized workflow is critical for ensuring the reliability and reproducibility of TMT behavioral experiments.
Caption: Standardized workflow for a TMT behavioral experiment.
Troubleshooting Logic for Inconsistent TMT Responses
This diagram provides a logical framework for troubleshooting common issues in TMT behavioral studies.
Caption: A troubleshooting decision tree for TMT behavioral experiments.
References
- 1. Predator Odor Stressor, 2,3,5-trimethyl-3-thiazoline (TMT): Assessment of stress reactive behaviors during an animal model of traumatic stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predator Odor Stressor, 2,3,5-Trimethyl-3-Thiazoline (TMT): Assessment of Stress Reactive Behaviors During an Animal Model of Traumatic Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sex differences in the brain: Implications for behavioral and biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fear-like biochemical and behavioral responses in rats to the predator odor, TMT, are dependent on the exposure environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predator Odor-induced Freezing Test for Mice [bio-protocol.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice [frontiersin.org]
- 11. Exposure to the predator odor TMT induces early and late differential gene expression related to stress and excitatory synaptic function throughout the brain in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Best practices for the storage and handling of 2,2,4-trimethyl-3-thiazoline to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 2,2,4-trimethyl-3-thiazoline to ensure its stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing 2,2,4-trimethyl-3-thiazoline?
For optimal stability, it is recommended to store 2,2,4-trimethyl-3-thiazoline in a cool, dry, and well-ventilated area. While specific long-term stability data at various temperatures is limited, general guidelines for volatile organic compounds suggest storage in a refrigerator at 2-8°C. Always keep the container tightly closed to prevent evaporation and contamination. For prolonged storage, consider aliquoting the compound to minimize freeze-thaw cycles and exposure to air and moisture upon opening.
Q2: How sensitive is 2,2,4-trimethyl-3-thiazoline to light?
Q3: In which solvents is 2,2,4-trimethyl-3-thiazoline soluble?
Based on its chemical structure, 2,2,4-trimethyl-3-thiazoline is expected to be soluble in a variety of organic solvents. Information from available literature suggests it is soluble in water at a concentration of 185.2 mg/L at 25°C. For other common laboratory solvents, it is advisable to perform small-scale solubility tests to determine the optimal solvent for your specific application.
Q4: Is 2,2,4-trimethyl-3-thiazoline sensitive to air?
Yes, as a thiazoline derivative, it has the potential to be sensitive to air and moisture. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis. Use of air-sensitive handling techniques, such as those involving Schlenk lines or glove boxes, is advisable for critical applications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and the container is tightly sealed. 2. Check the age of the compound. Use a fresh vial if possible. 3. Verify the purity of the compound using an appropriate analytical method (e.g., GC-MS) before use. |
| Change in color or appearance of the solution | Potential degradation or contamination. | 1. Do not use the solution if a noticeable change in color or the presence of precipitates is observed. 2. Prepare a fresh solution from a new stock of the compound. 3. If the issue persists, consider purifying the solvent prior to use to remove any impurities that may be reacting with the compound. |
| Difficulty in dissolving the compound | Incorrect solvent choice or insufficient mixing. | 1. Refer to solubility data or perform a small-scale solubility test to confirm the appropriate solvent. 2. Use gentle heating or sonication to aid dissolution, but monitor for any signs of degradation. 3. Ensure the solvent is of high purity and free of water. |
| Loss of compound during storage | Evaporation from a poorly sealed container. | 1. Ensure the container cap is securely tightened. 2. For long-term storage, consider sealing the cap with paraffin film. 3. Store in a cool environment to reduce vapor pressure. |
Experimental Protocols
Protocol for Assessing the Stability of 2,2,4-Trimethyl-3-Thiazoline
This protocol outlines a general procedure to assess the stability of 2,2,4-trimethyl-3-thiazoline under various storage conditions.
1. Materials:
- 2,2,4-trimethyl-3-thiazoline
- High-purity solvents (e.g., ethanol, acetonitrile)
- Amber glass vials with PTFE-lined caps
- Refrigerator (2-8°C)
- Incubator or oven set to desired elevated temperature (e.g., 40°C)
- Benchtop with ambient temperature and light conditions
- Dark storage box or aluminum foil
- Gas Chromatograph with a Mass Spectrometer (GC-MS)
2. Procedure:
- Prepare a stock solution of 2,2,4-trimethyl-3-thiazoline of a known concentration in the chosen solvent.
- Aliquot the stock solution into several amber glass vials.
- Tightly cap the vials and seal with paraffin film.
- Divide the vials into different storage condition groups:
- Group A (Refrigerated, Dark): Store in a refrigerator at 2-8°C, wrapped in aluminum foil.
- Group B (Ambient, Light): Store on a lab bench at ambient temperature with normal laboratory light exposure.
- Group C (Ambient, Dark): Store in a dark box or drawer at ambient temperature.
- Group D (Elevated Temperature, Dark): Store in an incubator at 40°C, wrapped in aluminum foil.
- At designated time points (e.g., Day 0, Day 7, Day 14, Day 30), remove one vial from each group.
- Allow the vial to equilibrate to room temperature before opening.
- Analyze the sample using a validated GC-MS method to determine the concentration and purity of 2,2,4-trimethyl-3-thiazoline.
- Compare the results to the initial (Day 0) analysis to assess the percentage of degradation under each condition.
3. Data Analysis:
- Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
- Plot the percentage remaining versus time for each condition to visualize the degradation kinetics.
Quantitative Data Summary (Hypothetical)
| Storage Condition | Temperature (°C) | Light Exposure | Purity after 30 days (%) |
| A | 4 | Dark | 98.5 |
| B | 25 | Ambient Light | 92.1 |
| C | 25 | Dark | 95.3 |
| D | 40 | Dark | 85.7 |
Note: This is hypothetical data and should be confirmed by experimental results.
Visualizations
Caption: Recommended workflow for the storage and handling of 2,2,4-trimethyl-3-thiazoline.
Caption: A logical flow diagram for troubleshooting inconsistent experimental results.
Validation & Comparative
Comparative analysis of 2,5-Dihydro-2,2,4-trimethylthiazole and 2,4,5-trimethylthiazole
An Objective Comparison of 2,5-Dihydro-2,2,4-trimethylthiazole and 2,4,5-trimethylthiazole for Researchers
Introduction
This compound and 2,4,5-trimethylthiazole are heterocyclic organic compounds that, despite their similar nomenclature, possess fundamentally different chemical structures and properties. 2,4,5-trimethylthiazole is a fully aromatic thiazole, a structural class known for its stability and prevalence as a flavor and fragrance compound. In contrast, this compound, also known as 2,2,4-Trimethyl-3-thiazoline, features a partially saturated dihydrothiazole (thiazoline) ring. This lack of full aromaticity renders it chemically distinct, leading to different reactivity profiles and applications, most notably as a synthetic predator odor in neuroscience research. This guide provides a detailed comparative analysis of their chemical properties, spectroscopic data, synthesis protocols, and primary applications, supported by experimental data to inform researchers in compound selection and utilization.
Comparative Data Overview
The following tables summarize the key physicochemical and spectroscopic differences between the two compounds.
Table 1: General and Physicochemical Properties
| Property | This compound | 2,4,5-trimethylthiazole |
| CAS Number | 15679-23-9[1] | 13623-11-5[2][3] |
| Molecular Formula | C₆H₁₁NS[1][4] | C₆H₉NS[2][3] |
| Molecular Weight | 129.23 g/mol [1] | 127.21 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow/amber liquid[3][5] |
| Boiling Point | Not specified | 166-167 °C (at 717 mmHg) |
| Density | Not specified | 1.013 g/mL (at 25 °C) |
| Refractive Index | Not specified | n20/D 1.509 |
| Solubility | Higher solubility in organic solvents than water[1] | Slightly soluble in water; soluble in alcohol |
Table 2: Comparative Spectroscopic Data
| Spectroscopic Data | This compound | 2,4,5-trimethylthiazole |
| ¹H NMR | Predicted signals: Singlet for two equivalent methyl groups at C2 (~δ 1.2–1.5 ppm), a singlet for the C4 methyl group, and a singlet for the C5 methylene protons (~δ 3.0–3.5 ppm).[1] | In CDCl₃: Signals observed at δ [ppm] 2.24-2.31 (methyl protons) and 2.58-2.59 (methyl protons).[2] |
| ¹³C NMR | Not available in search results. | In CDCl₃: Signals observed at δ [ppm] 11.12, 14.51, 18.86 (methyl carbons), 125.23, 147.35, 161.15 (ring carbons).[2] |
| Mass Spectrometry | Monoisotopic Mass: 129.06122 Da.[4] | Key fragments (EI-MS) at m/z: 127 (M+), 86, 85, 71, 59, 45.[2] |
Table 3: Applications and Chemical Properties
| Feature | This compound | 2,4,5-trimethylthiazole |
| Primary Application | Synthetic predator odor for inducing innate fear and stress responses in rodents for neuroscience research.[1] | Flavoring agent (nutty, cocoa, coffee) and fragrance ingredient.[2][5] Pharmaceutical intermediate[6][7] and epoxy resin curing agent.[6] |
| Structural Class | Dihydrothiazole (Thiazoline), non-aromatic.[1] | Thiazole, aromatic.[2] |
| Chemical Stability | Less stable; susceptible to oxidation at the sulfur atom and reduction of the C=N bond.[1] | High thermal stability due to aromaticity.[1] |
| Reactivity | Reactivity is centered on the imine (C=N) bond and the sulfur heteroatom.[1] | Undergoes reactions typical of aromatic heterocycles, such as electrophilic substitution.[3] |
| Natural Occurrence | Identified as a component of fox feces.[1] | A Maillard reaction product found in many cooked foods like meat and potatoes.[2] |
Experimental Protocols
Detailed methodologies for the synthesis of these compounds are crucial for their application in research. Below are representative experimental protocols.
Protocol 1: Synthesis of 2,4,5-trimethylthiazole via Hantzsch Thiazole Synthesis
This method is a classical approach for synthesizing thiazole rings. The reaction involves the cyclization of an α-haloketone with a thioamide.
Materials:
-
3-Bromo-2-butanone
-
Thioacetamide
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve thioacetamide (1 equivalent) in ethanol.
-
Add sodium bicarbonate (1.1 equivalents) to the solution and stir.
-
Slowly add 3-bromo-2-butanone (1 equivalent) to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Redissolve the resulting residue in diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2,4,5-trimethylthiazole using vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound
The synthesis of dihydrothiazoles can be achieved through several routes. A classical method involves the cyclization of thioamides with α-halo ketones[1]. Another established method is the controlled reduction of a corresponding N-alkylated thiazolium salt[1].
Materials:
-
2,4,5-trimethylthiazole
-
Methyl iodide (or other alkylating agent like dimethyl sulfate)
-
Acetonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated ammonium chloride solution (NH₄Cl)
Procedure:
-
N-Alkylation: In a sealed tube, dissolve 2,4,5-trimethylthiazole (1 equivalent) in acetonitrile. Add methyl iodide (1.2 equivalents). Heat the mixture at a suitable temperature (e.g., 80 °C) until the formation of the N-methyl-2,4,5-trimethylthiazolium iodide salt is complete (monitor by NMR or LC-MS).
-
Purification of Salt: Cool the reaction, and precipitate the thiazolium salt by adding diethyl ether. Filter the salt and wash with cold diethyl ether to remove unreacted starting materials. Dry the salt under vacuum.
-
Reduction: Dissolve the purified thiazolium salt in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C. The C=N bond of the thiazolium ring is selectively reduced.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding a saturated solution of ammonium chloride.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting dihydrothiazole derivative via column chromatography or distillation.
Note: The exact substitution pattern of the final product depends on the starting thiazole and the reaction conditions. The protocol describes a general pathway.
Visualized Synthetic Pathways
The following diagrams illustrate the logical workflows for the synthesis of both compounds.
Caption: General workflow for Hantzsch synthesis of 2,4,5-trimethylthiazole.
Caption: Logical workflow for synthesizing a dihydrothiazole from a thiazole.
Conclusion
The comparative analysis of this compound and 2,4,5-trimethylthiazole reveals two compounds with distinct chemical identities despite their similar names. The aromaticity of 2,4,5-trimethylthiazole is the defining feature, imparting high stability and making it a valuable component in the food, fragrance, and chemical manufacturing industries.[2][6][8] Conversely, the non-aromatic, partially saturated ring of this compound results in a more reactive molecule with a unique biological application as a kairomone in neuroscience.[1] For researchers, the choice between these molecules is dictated entirely by the intended application: the stable, aromatic compound for flavor/fragrance or synthetic chemistry, and the dihydro- derivative for specific neurobiological studies.
References
- 1. This compound | 15679-23-9 | Benchchem [benchchem.com]
- 2. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. PubChemLite - this compound (C6H11NS) [pubchemlite.lcsb.uni.lu]
- 5. 2,4,5-trimethyl thiazole, 13623-11-5 [thegoodscentscompany.com]
- 6. nbinno.com [nbinno.com]
- 7. 2,4,5-Trimethylthiazole [synhet.com]
- 8. chemimpex.com [chemimpex.com]
Validating the Efficacy of TMT as a Predator Odor Stimulus in Rodents: A Comparative Guide
For researchers in neuroscience and pharmacology, inducing a reliable and consistent fear response in rodent models is crucial for studying the underlying mechanisms of anxiety, stress, and fear-related disorders. Among the various methods available, predator odor stimuli are favored for their ecological validity. This guide provides a comprehensive comparison of 2,4,5-trimethyl-3-thiazoline (TMT), a synthetic component of fox feces, with other commonly used predator odors, namely cat odor and natural fox feces. By presenting quantitative data, detailed experimental protocols, and illustrating the involved neural pathways, this document aims to assist researchers in selecting the most appropriate stimulus for their experimental needs.
Comparative Analysis of Behavioral and Physiological Responses
The efficacy of a predator odor stimulus is primarily determined by the behavioral and physiological fear responses it elicits in rodents. These responses can range from freezing and avoidance to hormonal changes. The following tables summarize quantitative data from various studies, offering a direct comparison between TMT, cat odor, and fox feces.
Table 1: Behavioral Responses to Predator Odor Stimuli in Rodents
| Behavioral Parameter | TMT (2,4,5-trimethyl-3-thiazoline) | Cat Odor | Natural Fox Feces | Control (No Odor/Vehicle) | Citation |
| Freezing Duration (seconds) | Increased freezing behavior is consistently reported, though it can be strain-dependent.[1][2] Some studies show freezing levels comparable to footshock-induced conditioning.[1] The response is also dose-dependent.[3] | Induces robust and long-lasting freezing behavior.[4] | Elicits significant freezing, with some studies suggesting it induces more freezing episodes of longer duration than TMT.[5] | Minimal to no freezing observed. | |
| Avoidance Behavior | Strong avoidance of the odor source is a primary and reliable response.[4][6] | Potent stimulus for avoidance and increased retreat to a hide box.[7] | Induces avoidance, though some studies report it to be less potent than high concentrations of TMT.[8][9] | Rodents readily explore the environment. | |
| Anxiety-like Behavior (Elevated Plus Maze/Open Field) | Increases anxiety-like behaviors, such as reduced time in open arms of the elevated plus maze, which can last for several days after exposure.[1] | Consistently increases anxiety-like behaviors in various paradigms.[7] | Induces anxiety-like behaviors, with some studies showing no significant difference from 10% TMT.[8] | Baseline levels of anxiety-like behavior. | |
| Risk Assessment Behavior | Elicits risk assessment behaviors.[3] | Promotes risk assessment behaviors such as 'head out' postures.[7] | Induces risk assessment behaviors. | Minimal risk assessment behavior. | |
| Locomotor Activity | Decreases locomotor activity and exploration.[7][10] | Significantly reduces locomotor activity.[7] | Can decrease locomotor activity. | Normal exploratory locomotor activity. |
Table 2: Physiological Responses to Predator Odor Stimuli in Rodents
| Physiological Parameter | TMT (2,4,5-trimethyl-3-thiazoline) | Cat Odor | Natural Fox Feces | Control (No Odor/Vehicle) | Citation |
| Corticosterone Levels | Significantly elevates plasma corticosterone levels, indicative of a stress response.[4][11][12] | Induces a robust increase in corticosterone levels. | Increases corticosterone levels. | Baseline corticosterone levels. | |
| Heart Rate & Blood Pressure | Can induce cardiovascular responses, though findings can be variable. | Increases blood pressure, with some studies showing no significant change in heart rate during initial exposure but a decrease in conditioned fear responses. | Data less consistently reported compared to TMT and cat odor. | Stable cardiovascular parameters. | |
| Neural Activation (c-Fos expression) | Induces c-Fos expression in key brain regions of the fear circuitry, including the medial amygdala, bed nucleus of the stria terminalis (BNST), and hypothalamus.[13] | Activates a similar network of brain regions involved in defensive behavior, including the medial amygdala and hypothalamus.[7] However, some studies suggest the basolateral amygdala (BLA) is more involved in cat odor-induced fear than TMT-induced fear.[4][11] | Induces neural activation in fear-related circuits. | Baseline c-Fos expression. |
Experimental Protocols
The methodology employed for predator odor presentation can significantly influence the observed results. Below are detailed protocols for the application of TMT, cat odor, and fox feces as predator stimuli.
TMT Exposure Protocol
-
Stimulus Preparation: TMT is a commercially available synthetic compound. It is typically diluted in a solvent like deionized water or propylene glycol.[4][11] Concentrations can vary, but a 10% solution is commonly used.[4][11]
-
Apparatus: A variety of testing chambers can be used, ranging from small, enclosed containers to larger open-field arenas.[2][10][14] The choice of apparatus can influence the type of defensive behavior observed (e.g., freezing in a small space vs. avoidance in a larger one).[2]
-
Exposure Procedure:
-
A small piece of filter paper or a cotton swab is impregnated with a specific volume of the TMT solution (e.g., 100 µl).
-
The stimulus is placed in the testing chamber, often in a protected container to prevent direct contact.
-
The rodent is introduced into the chamber, and its behavior is recorded for a set duration (typically 10-20 minutes).[14]
-
Control animals are exposed to the vehicle solution under identical conditions.
-
Cat Odor Exposure Protocol
-
Stimulus Collection: Natural cat odor is typically collected on a piece of fabric, such as a collar, worn by a domestic cat for a period of time (e.g., 1-2 weeks).[7] Alternatively, soiled cat litter can be used.
-
Apparatus: The testing environment is often a larger chamber that includes a hiding place, allowing for the observation of a wider range of defensive behaviors.[7]
-
Exposure Procedure:
-
The cat odor-impregnated material is placed in the testing chamber.
-
The rodent is introduced into the chamber, and its behavior is recorded. The duration of exposure can vary, with some studies using sessions of up to 60 minutes.[15]
-
Control animals are exposed to an unworn collar or clean litter.
-
Natural Fox Feces Exposure Protocol
-
Stimulus Collection: Fresh fox feces are collected and can be used directly or stored frozen.[4][11]
-
Apparatus: Similar to TMT and cat odor exposure, the choice of apparatus will depend on the specific behaviors being measured.
-
Exposure Procedure:
-
A standardized amount of fox feces is placed in the testing chamber, often in a container that allows for odor dissemination without direct contact.
-
The rodent is introduced into the chamber, and its behavior is monitored and recorded.
-
Control animals are exposed to a container with no feces or feces from a non-predator species.
-
Neural Signaling Pathways
The fear response to predator odors is mediated by distinct, yet overlapping, neural circuits. Understanding these pathways is crucial for interpreting experimental results and for targeted pharmacological interventions.
TMT-Induced Fear Pathway
TMT is primarily detected by the main olfactory epithelium and the Grueneberg ganglion.[1] This information is then relayed to the olfactory bulb and subsequently to several brain regions critical for processing fear and initiating defensive behaviors. The current understanding suggests a key role for the medial amygdala (MeA), bed nucleus of the stria terminalis (BNST), and the hypothalamus.[2][13] Notably, some evidence suggests that at high concentrations, TMT may also activate the trigeminal nerve, potentially contributing to its aversive properties.[1][4]
Cat Odor-Induced Fear Pathway
The neural circuitry activated by cat odor shares many components with the TMT pathway, including the involvement of the medial amygdala and the hypothalamus.[7][16] However, some studies indicate a more prominent role for the basolateral amygdala (BLA) in processing cat odor-induced fear compared to TMT.[4][11] The vomeronasal organ is also thought to be involved in the detection of non-volatile components of cat odor.[17]
Comparative Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of different predator odor stimuli.
References
- 1. The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predator Odor-induced Freezing Test for Mice [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Where is the TMT? GC-MS analyses of fox feces and behavioral responses of rats to fear-inducing odors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neural Correlates of Cat Odor-Induced Anxiety in Rats: Region-Specific Effects of the Benzodiazepine Midazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative behavioral effects between synthetic 2,4,5-trimethylthiazoline (TMT) and the odor of natural fox (Vulpes vulpes) feces in mice [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice [frontiersin.org]
- 12. Fear-like biochemical and behavioral responses in rats to the predator odor, TMT, are dependent on the exposure environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TMT predator odor activated neural circuit in C57BL/6J mice indicates TMT-stress as a suitable model for uncontrollable intense stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exposure to the predator odor TMT induces early and late differential gene expression related to stress and excitatory synaptic function throughout the brain in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchers.mq.edu.au [researchers.mq.edu.au]
- 17. Frontiers | Parameters That Affect Fear Responses in Rodents and How to Use Them for Management [frontiersin.org]
Cross-Validation of Analytical Data for 2,2,4-Trimethyl-3-Thiazoline from Different Spectroscopic Techniques
This guide provides a comparative overview of key spectroscopic techniques for the analytical characterization of 2,2,4-trimethyl-3-thiazoline. The structural elucidation of a chemical entity is a critical step in chemical synthesis and drug development. Cross-validation, the process of corroborating data from multiple independent analytical methods, is essential for an unambiguous confirmation of a molecule's identity and purity.
While specific experimental data for 2,2,4-trimethyl-3-thiazoline is not extensively published, this guide utilizes data from its close isomer, 2,4,5-trimethyl-3-thiazoline, and foundational spectroscopic principles to present an expected analytical profile. This approach provides a robust framework for researchers working with similar thiazoline derivatives.
Workflow for Spectroscopic Cross-Validation
The following diagram illustrates a logical workflow for the comprehensive analysis and structural confirmation of a target compound like 2,2,4-trimethyl-3-thiazoline using multiple spectroscopic techniques.
Caption: Workflow for structural elucidation and cross-validation.
Comparative Summary of Spectroscopic Data
The following table summarizes the expected quantitative data from various spectroscopic techniques for 2,2,4-trimethyl-3-thiazoline. The data is inferred from spectral characteristics of the thiazoline ring and related substituted isomers.
| Technique | Parameter | Expected Observation for 2,2,4-Trimethyl-3-Thiazoline | Structural Inference |
| UV-Vis Spectroscopy | λmax (in Ethanol) | ~230-260 nm | Indicates the presence of the C=N chromophore within the thiazoline ring. |
| Infrared (IR) Spectroscopy | Wavenumber (cm-1) | ~2950-2850: C-H (Aliphatic Stretch)~1650-1600: C=N (Imine Stretch)~1380 & ~1365: C-H (gem-Dimethyl Bend)~1200-1000: C-N Stretch | Confirms the presence of key functional groups: imine, methyl groups, and the heterocyclic C-N bond. |
| ¹H NMR Spectroscopy | Chemical Shift (δ ppm) | ~1.5 (s, 6H): Two methyl groups at C2.~2.1 (s, 3H): One methyl group at C4.~3.0-3.5 (q, 1H): Methine proton at C4.~1.2 (d, 3H): Methyl group attached to C4. | Provides detailed information on the proton environment, including the number, connectivity, and chemical equivalence of protons. The singlet at ~1.5 ppm is highly characteristic of the gem-dimethyl group at the C2 position. |
| ¹³C NMR Spectroscopy | Chemical Shift (δ ppm) | ~170-160: C=N (C2)~80-70: Quaternary Carbon (C2)~60-50: Methine Carbon (C4)~30-20: Methyl Carbons | Maps the carbon skeleton of the molecule, confirming the presence of the imine carbon, quaternary C2, and distinct methyl groups. |
| Mass Spectrometry (EI) | Mass-to-charge ratio (m/z) | 129: Molecular Ion (M+)114: [M - CH₃]⁺72: Key fragment from ring cleavage | Confirms the molecular weight (129.22 g/mol ) and provides fragmentation patterns that support the proposed structure.[1][2] The loss of a methyl group is a common fragmentation pathway. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are standard experimental protocols for each spectroscopic technique discussed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To identify the electronic transitions associated with chromophores in the molecule, primarily the C=N double bond.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of 2,2,4-trimethyl-3-thiazoline is prepared by dissolving an accurately weighed sample (~10 mg) in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) in a 10 mL volumetric flask. A dilute solution (e.g., 1 x 10-4 M) is prepared for analysis.
-
Data Acquisition:
-
The spectrophotometer is calibrated using a solvent blank (the pure solvent used for the sample).
-
The sample solution is placed in a 1 cm quartz cuvette.
-
The absorbance spectrum is recorded over a wavelength range of 200-400 nm.
-
The wavelength of maximum absorbance (λmax) is identified.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or KBr press.
-
Sample Preparation:
-
ATR (Liquid Sample): A single drop of neat 2,2,4-trimethyl-3-thiazoline is placed directly onto the ATR crystal.
-
KBr Pellet (Solid Sample/Impurity analysis): 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.
-
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
-
The sample spectrum is recorded over a range of 4000-400 cm-1.
-
The background is automatically subtracted from the sample spectrum.
-
Characteristic absorption bands are identified and assigned to specific functional groups.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include spectral width, acquisition time, and relaxation delay. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (0.00 ppm).
-
¹³C NMR: The spectrum is acquired using proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): If further structural confirmation is needed, 2D NMR experiments can be performed to establish correlations between protons (COSY) or between protons and carbons (HSQC, HMBC).[4][5]
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
Sample Preparation (GC-MS): A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or hexane).
-
Data Acquisition:
-
The sample is injected into the GC, where it is vaporized and separated from any impurities.
-
The separated compound enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).
-
The resulting ions are separated by their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of each ion. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern provides structural clues.[6][7]
-
References
- 1. 2,4,5-trimethyl-3-thiazoline [webbook.nist.gov]
- 2. Trimethylthiazoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of TMT and Other Anxiogenic Agents for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate anxiogenic agent is a critical step in modeling anxiety-related disorders and screening potential anxiolytic compounds. This guide provides a comprehensive comparison of Trimethylthiazoline (TMT), a predator odor-derived compound, with other widely used anxiogenic agents: FG-7142, yohimbine, and caffeine. We present a synthesis of their mechanisms of action, supporting experimental data, and detailed protocols to aid in the informed selection of the most suitable agent for your research needs.
Executive Summary
This guide offers a comparative evaluation of the behavioral and physiological effects of four anxiogenic agents. TMT, a component of fox feces, induces innate fear and anxiety-like behaviors. FG-7142 is a partial inverse agonist at the benzodiazepine binding site of the GABAA receptor, effectively reducing GABAergic inhibition. Yohimbine, an α2-adrenergic receptor antagonist, increases noradrenergic neurotransmission. Caffeine, a non-selective adenosine receptor antagonist, produces its anxiogenic effects at high doses. The selection of an agent should be guided by the specific research question, the desired mechanism of action to be probed, and the intended behavioral and physiological readouts.
Data Presentation: Comparative Anxiogenic Effects
The following table summarizes quantitative data from various studies on the effects of TMT, FG-7142, and yohimbine in the elevated plus-maze (EPM), a standard preclinical test for anxiety-like behavior. It is important to note that these data are compiled from different studies and direct cross-study comparisons should be made with caution due to variations in experimental conditions (e.g., animal strain, apparatus dimensions, and laboratory environment).
| Anxiogenic Agent | Species | Dose/Concentration | Key Behavioral Finding in EPM | Reference |
| Trimethylthiazoline (TMT) | Rat | Not specified | Increased anxious behavior (less time spent in open arms) | [1] |
| FG-7142 | Rat | 10 or 20 mg/kg (i.p.) | Anxiogenic dose | [2] |
| Yohimbine | Rat | 2.5 or 5 mg/kg (i.p.) | Anxiogenic dose | [2] |
| Yohimbine | Rat | 2.5 mg/kg | Significantly decreased percent time spent in open arms | [3] |
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol for Assessing Anxiogenic Effects
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the ground.
-
For rats: arms are typically 50 cm long and 10 cm wide.
-
For mice: arms are typically 30 cm long and 5 cm wide.
-
The entire maze is elevated to a height of 50-70 cm.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Drug Administration:
-
TMT: A small piece of filter paper containing TMT is typically placed in a metal basket hung on the wall of a test chamber. Animals are exposed for a defined period (e.g., 10-20 minutes).
-
FG-7142, Yohimbine, Caffeine: Administer the compound via the appropriate route (e.g., intraperitoneal injection) at the desired dose and time before the test.
-
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Anxiogenic compounds are expected to decrease the time spent in and the number of entries into the open arms.
-
Signaling Pathways and Mechanisms of Action
Trimethylthiazoline (TMT)
TMT is a component of fox feces and acts as a predator odor, triggering an innate fear response in rodents. The anxiogenic effects of TMT are mediated through the olfactory system, activating a neural circuit involved in fear and defensive behaviors.
TMT Signaling Pathway for Innate Fear
FG-7142
FG-7142 is a partial inverse agonist at the benzodiazepine site of the GABAA receptor. By binding to this site, it reduces the inhibitory effects of GABA, leading to increased neuronal excitability and anxiogenic effects.
FG-7142 Anxiogenic Signaling Pathway
Yohimbine
Yohimbine is an antagonist of presynaptic α2-adrenergic receptors. By blocking these autoreceptors, yohimbine increases the release of norepinephrine (NE) in the brain, leading to a state of hyperarousal and anxiety.
Yohimbine Anxiogenic Signaling Pathway
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anxiogenic effects of the discussed compounds using the elevated plus-maze.
Anxiogenic Drug Testing Workflow
References
- 1. The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FG7142, yohimbine, and βCCE produce anxiogenic-like effects in the elevated plus-maze but do not affect brainstem activated hippocampal theta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,5-Dihydro-2,4,5-trimethylthiazoline (TMT) and its Alternatives in Eliciting Stress Responses in Biological Systems
An Investigative Guide for Researchers and Drug Development Professionals
Introduction: This guide provides a comparative analysis of the mode of action of 2,5-dihydro-2,4,5-trimethylthiazoline (TMT), a synthetic predator odor, in biological systems. While the initial query specified 2,5-Dihydro-2,2,4-trimethylthiazole, a thorough literature search revealed a lack of documented biological activity for this specific isomer. In contrast, 2,5-dihydro-2,4,5-trimethylthiazoline is a well-characterized compound used extensively in neuroscience research to induce innate fear and stress responses. Therefore, this guide focuses on the latter compound, assuming it to be the intended subject of investigation. We objectively compare TMT's performance with other common laboratory stressors, providing supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
I. Comparative Performance of Stress Inducers
The following tables summarize quantitative data from studies comparing the effects of TMT with other stress-inducing agents on behavioral and physiological markers of stress and anxiety in rodents.
Table 1: Behavioral Responses to TMT and Alternative Stressors
| Stressor | Model Organism | Behavioral Assay | Key Findings | Reference |
| 2,5-dihydro-2,4,5-trimethylthiazoline (TMT) | Rat | Elevated Plus Maze | Decreased time spent in open arms, indicating increased anxiety-like behavior. | [1] |
| Rat | Open Field Test | Decreased exploration and rearing, increased freezing behavior. | [1] | |
| Mouse | Freezing Behavior | Dose-dependent increase in freezing duration. | [2] | |
| Cat Odor (Bobcat Urine) | Rat | Elevated Plus Maze | Reduced time in the open arms. | [1] |
| Rat | Contextual Fear Conditioning | Increased freezing upon re-exposure to the odor-paired context. | [3] | |
| Footshock Stress | Rat | Fear Conditioning | Robust freezing response to the conditioned stimulus. | [4] |
| Mouse | Social Interaction Test | Reduced social interaction time. | [5] |
Table 2: Physiological Responses to TMT and Alternative Stressors
| Stressor | Model Organism | Physiological Marker | Key Findings | Reference |
| 2,5-dihydro-2,4,5-trimethylthiazoline (TMT) | Rat | Plasma Corticosterone | Significant elevation in corticosterone levels post-exposure. | [6] |
| Rat | c-Fos Expression | Increased c-Fos immunoreactivity in the medial amygdala and bed nucleus of the stria terminalis. | [3] | |
| Cat Odor (Bobcat Urine) | Rat | Plasma Corticosterone | Increased plasma corticosterone levels. | [1] |
| Rat | c-Fos Expression | Increased Fos immunoreactivity in the central nucleus of the amygdala. | [1] | |
| Footshock Stress | Rat | Plasma Corticosterone | Significant increase in corticosterone levels. | [7] |
| Mouse | c-Fos Expression | Increased c-Fos expression in the medial prefrontal cortex and amygdala. | [5] |
II. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
1. Predator Odor Exposure Protocol (TMT)
-
Objective: To induce an innate fear response in rodents using the synthetic predator odor TMT.
-
Materials:
-
2,5-dihydro-2,4,5-trimethylthiazoline (TMT)
-
Exposure chamber (e.g., Plexiglas cage)
-
Filter paper or cloth swatch
-
Pipette
-
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes prior to the experiment.
-
Pipette a standardized dose of TMT (e.g., 10-50 µl) onto a piece of filter paper or cloth.
-
Place the odor-impregnated material in the exposure chamber. For contextual fear studies, the material can be placed in a specific location within the chamber.
-
Introduce the animal into the chamber.
-
Record the animal's behavior for a defined period (typically 5-15 minutes) using an overhead video camera.
-
Behavioral parameters such as freezing, grooming, and exploratory activity are scored by a trained observer blind to the experimental conditions.
-
At the end of the exposure, return the animal to its home cage.
-
For physiological measurements, tissue or blood samples can be collected at a specified time point post-exposure.
-
2. Footshock Stress Protocol
-
Objective: To induce a conditioned fear response through aversive electrical stimulation.
-
Materials:
-
Conditioning chamber with a grid floor capable of delivering electric shocks.
-
Shock generator.
-
Auditory or visual cue generator (for cued fear conditioning).
-
-
Procedure:
-
Place the animal in the conditioning chamber and allow for a period of habituation.
-
Deliver a series of brief electric footshocks (e.g., 0.5-1.0 mA for 1-2 seconds).
-
The shocks can be delivered at fixed or variable intervals.
-
For cued fear conditioning, a neutral stimulus (e.g., a tone) is presented immediately before the footshock.
-
The animal's freezing behavior is typically recorded during and after the shock presentation.
-
For contextual fear conditioning, the animal is returned to the same chamber at a later time, and freezing behavior is measured in the absence of the shock.
-
For cued fear conditioning, the animal is placed in a novel context, and the conditioned stimulus (the tone) is presented to elicit the freezing response.
-
3. Elevated Plus Maze (EPM) Test
-
Objective: To assess anxiety-like behavior in rodents.
-
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor).[8]
-
Video camera for recording.
-
-
Procedure:
-
Acclimate the animal to the testing room.
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period (usually 5 minutes).[9]
-
Record the session with a video camera.
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.[9]
-
4. Corticosterone Immunoassay
-
Objective: To quantify the level of the stress hormone corticosterone in plasma or serum.
-
Materials:
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
Centrifuge.
-
Corticosterone ELISA kit.
-
Microplate reader.
-
-
Procedure:
-
Collect blood samples from the animals at a designated time point following stress exposure.
-
Centrifuge the blood to separate the plasma or serum.
-
Follow the specific instructions provided with the commercial ELISA kit.[10][11]
-
Typically, this involves adding samples and standards to a microplate coated with a corticosterone-specific antibody, followed by the addition of an enzyme-conjugated corticosterone.
-
After incubation and washing steps, a substrate is added, and the resulting color change is measured using a microplate reader.
-
The concentration of corticosterone in the samples is determined by comparing their absorbance to a standard curve.[10]
-
5. c-Fos Immunohistochemistry
-
Objective: To identify neurons activated by a stressful experience by detecting the expression of the immediate early gene c-Fos.
-
Materials:
-
Perfusion solutions (saline, paraformaldehyde).
-
Vibratome or cryostat for sectioning brain tissue.
-
Primary antibody against c-Fos protein.
-
Secondary antibody conjugated to a detectable marker (e.g., biotin, fluorophore).
-
Reagents for visualization (e.g., DAB, fluorescent mounting medium).
-
Microscope.
-
-
Procedure:
-
Approximately 90-120 minutes after the stress exposure, deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).[12]
-
Dissect the brain and post-fix it in the same fixative.
-
Section the brain into thin slices (e.g., 40-50 µm) using a vibratome or cryostat.[13]
-
Incubate the brain sections with a primary antibody that specifically binds to the c-Fos protein.
-
After washing, incubate the sections with a secondary antibody that binds to the primary antibody and is linked to a reporter molecule.
-
Visualize the c-Fos positive cells using a chromogenic reaction (e.g., with DAB) or fluorescence microscopy.
-
Quantify the number of c-Fos positive cells in specific brain regions of interest.
-
III. Visualizing the Mode of Action
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the action of TMT and its experimental validation.
References
- 1. The predator odor avoidance model of post-traumatic stress disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Predator odor stress reactivity, alcohol drinking and the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of footshock stress on social behavior and neuronal activation in the medial prefrontal cortex and amygdala of male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. sceti.co.jp [sceti.co.jp]
- 11. medimabs.com [medimabs.com]
- 12. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c-fos Staining and Immunohistochemistry | The Williams' Behavioral Neuroscience Laboratory [uva.theopenscholar.com]
Safety Operating Guide
Safe Disposal of 2,5-Dihydro-2,2,4-trimethylthiazole: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step protocol for the safe disposal of 2,5-Dihydro-2,2,4-trimethylthiazole, a heterocyclic compound utilized in various research and development applications. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
Chemical Safety and Hazard Information
| Hazard Classification | Precautionary Measures |
| Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical equipment.[1][2] Take precautionary measures against static discharge.[1][2] |
| Skin Irritant | Wear protective gloves and clothing.[1][2] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[1][2] |
| Eye Irritant | Wear eye and face protection.[1][2] If in eyes, rinse cautiously with water for several minutes.[1] |
| Harmful if Swallowed | Do not eat, drink, or smoke when using this product.[1] If swallowed, call a poison center or doctor.[1] |
| Aquatic Hazard | Avoid release to the environment.[3] |
Experimental Protocol for Disposal
This protocol outlines the necessary steps for the safe disposal of this compound waste. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Materials:
-
Waste this compound
-
Compatible, labeled hazardous waste container (e.g., glass or polyethylene)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Personal Protective Equipment (PPE)
-
Hazardous waste disposal tags or labels
Procedure:
-
Waste Segregation:
-
Identify and separate the this compound waste from other chemical waste streams to prevent accidental reactions. Do not mix with incompatible materials such as strong oxidizing agents.[4]
-
-
Container Selection and Labeling:
-
Waste Transfer:
-
Container Sealing and Storage:
-
Securely seal the waste container to prevent leaks or spills.[5][6] Do not overfill the container; a general guideline is to fill it to no more than 75% capacity to allow for vapor expansion.[6]
-
Store the sealed container in a designated, well-ventilated, and secondary containment area away from ignition sources and incompatible chemicals.
-
-
Disposal Request:
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
